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2-(5-Methylhexoxycarbonyl)benzoic acid Documentation Hub

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  • Product: 2-(5-Methylhexoxycarbonyl)benzoic acid
  • CAS: 92135-04-1

Core Science & Biosynthesis

Foundational

Theoretical Properties and Toxicological Profile of 2-(5-Methylhexoxycarbonyl)benzoic acid

Common Name: Mono-(5-methylhexyl) Phthalate (MMeHP / MisoHP) Parent Compound: Di-(5-methylhexyl) Phthalate (Di-isoheptyl Phthalate) Executive Summary 2-(5-Methylhexoxycarbonyl)benzoic acid is the primary hydrolytic metab...

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: Mono-(5-methylhexyl) Phthalate (MMeHP / MisoHP) Parent Compound: Di-(5-methylhexyl) Phthalate (Di-isoheptyl Phthalate)

Executive Summary

2-(5-Methylhexoxycarbonyl)benzoic acid is the primary hydrolytic metabolite of the plasticizer Di-(5-methylhexyl) phthalate (DIHP). As a mono-ester of phthalic acid, it represents the bioactive species responsible for the reproductive and developmental toxicity associated with its parent compound. This guide provides a rigorous theoretical and semi-empirical analysis of its physicochemical properties, synthesis, metabolic fate, and molecular mechanism of action, specifically focusing on its interaction with Peroxisome Proliferator-Activated Receptors (PPARs).

Chemical Identity & Theoretical Physicochemical Profile

Unlike the widely characterized Mono-2-ethylhexyl phthalate (MEHP), specific experimental constants for the 5-methylhexyl isomer are sparse in open literature. The values below are derived from Structure-Activity Relationship (SAR) modeling and interpolation from homologous C6–C8 phthalate monoesters.

Structural Nomenclature
  • IUPAC Name: 2-[(5-methylhexyl)oxycarbonyl]benzoic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 264.32 g/mol

  • CAS Number (Generic Isomers): 24539-57-9 (Monohexyl phthalate isomers often grouped)[1]

Predicted Physicochemical Properties
PropertyValue (Predicted)ConfidenceRationale
LogP (Octanol-Water) 3.8 – 4.1HighInterpolated between Mono-n-hexyl (3.2) and MEHP (4.8). The branched isobutyl terminus reduces hydrophobicity slightly vs. n-heptyl.
pKa (Carboxylic Acid) 3.6 – 3.9HighConsistent with the ortho-phthalic acid monoester motif; the alkyl chain exerts minimal inductive effect on the distal carboxyl.
Water Solubility ~10–50 mg/LMediumLimited solubility due to the lipophilic C7 tail, but the free carboxylate enhances solubility at physiological pH (7.4).
Topological Polar Surface Area (TPSA) 66.76 ŲHighStandard contribution from one carboxyl group (37.3) and one ester group (26.3).
H-Bond Donors/Acceptors 1 Donor / 4 AcceptorsHighDerived strictly from the free carboxylic acid and ester functionalities.

Laboratory Synthesis & Purification Protocol

For toxicological screening or analytical standard generation, high-purity synthesis is required. The following protocol avoids the formation of diesters common in acid-catalyzed esterification.

Reaction Principle

Reagents: Phthalic Anhydride + 5-Methyl-1-hexanol. Catalyst: Base-catalyzed ring opening (Pyridine or Triethylamine) or thermal uncatalyzed melt. Selectivity: The reaction stops at the mono-ester stage because the second esterification requires water removal and an acid catalyst, which are absent in this protocol.

Step-by-Step Methodology
  • Stoichiometry: Charge a round-bottom flask with Phthalic Anhydride (1.0 eq) and 5-Methyl-1-hexanol (1.05 eq).

  • Thermal Activation: Heat the mixture to 110°C under an inert atmosphere (

    
    ) for 4 hours.
    
    • Note: The anhydride ring opening is exothermic; monitor temperature to prevent diester formation.

  • Work-up:

    • Cool reaction mixture to room temperature.

    • Dissolve the crude oil in 0.5 M

      
        (aqueous). The mono-ester dissolves as the sodium salt; unreacted alcohol and diester impurities remain organic.
      
    • Extraction: Wash the aqueous layer with Ethyl Acetate (

      
      ) to remove unreacted alcohol.
      
  • Acidification & Precipitation:

    • Acidify the aqueous phase with 6 M HCl to pH < 2.

    • The 2-(5-Methylhexoxycarbonyl)benzoic acid will precipitate as a white waxy solid or oil.

  • Purification: Extract into Dichloromethane (DCM), dry over

    
    , and evaporate. Recrystallize from Hexane/Ethyl Acetate if solid, or purify via Flash Chromatography (Silica gel, Hexane:Ethyl Acetate gradient with 1% Acetic Acid).
    

Molecular Mechanism of Action (Toxicity)

The toxicity of 2-(5-Methylhexoxycarbonyl)benzoic acid is mediated primarily through nuclear receptor activation, specifically the PPAR signaling pathway.

Mechanism: PPAR Activation

Phthalate monoesters act as "Peroxisome Proliferators."[2][3][4] The 5-methylhexyl chain mimics endogenous fatty acids, allowing the molecule to dock into the Ligand Binding Domain (LBD) of PPAR


 and PPAR

.
  • PPAR

    
     (Liver):  Activation leads to peroxisome proliferation, hepatomegaly, and altered lipid metabolism.
    
  • PPAR

    
     (Adipose/Reproductive):  Activation disrupts steroidogenesis (inhibiting aromatase) and adipocyte differentiation.
    
Pathway Visualization

The following diagram illustrates the cascade from exposure to gene expression changes.

PPAR_Pathway DIHP Parent: Di-(5-methylhexyl) Phthalate MMeHP Metabolite: 2-(5-Methylhexoxycarbonyl)benzoic acid DIHP->MMeHP Hydrolysis (Lipase) Uptake Cellular Uptake (Liver/Leydig Cell) MMeHP->Uptake PPAR PPARα / PPARγ Receptor Uptake->PPAR Ligand Binding Complex Heterodimer Complex (PPAR:RXR) PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region on DNA) Complex->PPRE DNA Binding Transcription Gene Transcription PPRE->Transcription Effects Toxicity: Lipid Alteration, Anti-Androgenic Effects Transcription->Effects

Figure 1: Molecular pathway of phthalate monoester toxicity via nuclear receptor activation.

Analytical Quantification (LC-MS/MS)

Quantification in biological matrices (urine/serum) requires rigorous exclusion of background contamination, as phthalates are ubiquitous in lab plastics.

Method Validation Parameters
  • Instrument: LC-MS/MS (Triple Quadrupole).[5]

  • Ionization: Electrospray Ionization (ESI) in Negative Mode .

  • Precursor Ion:

    
    .
    
  • Transitions (MRM):

    • Quantifier:

      
       (Decarboxylated phthalic anhydride fragment).
      
    • Qualifier:

      
       (Benzene ring fragment).
      
Sample Preparation Workflow

Phthalate monoesters are excreted largely as glucuronide conjugates. Total burden analysis requires enzymatic deconjugation.

LCMS_Workflow Sample Urine Sample Enzyme β-Glucuronidase Digestion (37°C, 90 min) Sample->Enzyme Deconjugation SPE Solid Phase Extraction (HLB Cartridge) Enzyme->SPE Clean-up LC HPLC Separation (C18 Column) SPE->LC Elution MS MS/MS Detection (m/z 263 -> 121) LC->MS Quantification

Figure 2: Analytical workflow for the quantification of total urinary phthalate monoesters.

References

  • National Institutes of Health (NIH) . Peroxisome Proliferator-Activated Receptors as Mediators of Phthalate-Induced Effects. Available at: [Link]

  • Toxicological Sciences . Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters. Available at: [Link]

  • U.S. EPA . Phthalates Action Plan. Available at: [Link]

  • Centers for Disease Control and Prevention (CDC) . Phthalates Factsheet. Available at: [Link]

  • European Food Safety Authority (EFSA) . Update of the risk assessment of di-butylphthalate (DBP), butyl-benzyl-phthalate (BBP), bis(2-ethylhexyl)phthalate (DEHP), di-isononylphthalate (DINP) and di-isodecylphthalate (DIDP).[6] Available at: [Link]

Sources

Exploratory

Technical Guide: Mechanism of Action &amp; Safety Assessment of 2-(5-Methylhexoxycarbonyl)benzoic acid (MIHP)

The following technical guide details the mechanism of action, toxicological profile, and safety assessment protocols for 2-(5-Methylhexoxycarbonyl)benzoic acid , scientifically identified as Mono-isoheptyl Phthalate (MI...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action, toxicological profile, and safety assessment protocols for 2-(5-Methylhexoxycarbonyl)benzoic acid , scientifically identified as Mono-isoheptyl Phthalate (MIHP) .

This guide is structured for researchers and drug development professionals encountering this compound as a leachable impurity or environmental contaminant.

Executive Summary & Chemical Identity

2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-isoheptyl phthalate or MIHP) is the primary bioactive metabolite of Di-isoheptyl phthalate (DIHP) , a branched C7-plasticizer used in polyvinyl chloride (PVC) applications.

In drug development, this compound is classified as a Critical Leachable —a chemical entity that migrates from packaging systems (IV bags, tubing, stoppers) into the drug product. Its mechanism of action is toxicological , characterized by peroxisome proliferator-activated receptor (PPAR) activation and endocrine disruption, specifically targeting fetal Leydig cell steroidogenesis.

Chemical Structure & Properties
PropertyDetail
Systematic Name 2-[(5-methylhexyl)oxycarbonyl]benzoic acid
Common Name Mono-isoheptyl phthalate (MIHP)
Parent Compound Di-isoheptyl phthalate (DIHP)
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 264.32 g/mol
Lipophilicity (LogP) ~3.5 (Predicted)
Role Bioactive Metabolite / Leachable Impurity

Mechanism of Action (MoA)

The biological activity of 2-(5-Methylhexoxycarbonyl)benzoic acid is driven by its structural mimicry of endogenous fatty acids and its ability to hijack nuclear receptor signaling. The MoA is bifurcated into Metabolic Reprogramming (Liver) and Endocrine Disruption (Testis).

A. Molecular Target: PPAR Activation

MIHP acts as a ligand for Peroxisome Proliferator-Activated Receptors (PPARs) , specifically the PPARα and PPARγ isoforms.

  • Ligand Binding: The lipophilic 5-methylhexyl tail binds to the ligand-binding domain (LBD) of PPARα. The free carboxylic acid moiety stabilizes the interaction via hydrogen bonding with tyrosine residues in the receptor pocket.

  • Heterodimerization: The MIHP-PPAR complex recruits the Retinoid X Receptor (RXR) to form a transcriptionally active heterodimer (PPARα:RXR).

  • Transcriptional Activation: This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1]

  • Physiological Outcome:

    • Hepatic: Upregulation of fatty acid oxidation enzymes (e.g., Acox1, Cyp4a), leading to peroxisome proliferation and potential hepatomegaly (rodent-specific).

    • Systemic: Alteration of lipid metabolism and adipocyte differentiation via PPARγ activation.

B. Endocrine Disruption: The "Phthalate Syndrome"

In the context of reproductive toxicity, MIHP functions as an anti-androgen via a non-receptor-mediated mechanism (it does not bind the Androgen Receptor directly). Instead, it disrupts the synthesis of testosterone in fetal Leydig cells.

  • ROS Induction: MIHP induces Reactive Oxygen Species (ROS) generation in Sertoli and Leydig cells, disrupting cellular signaling.

  • Enzymatic Blockade: It downregulates the expression of key steroidogenic genes:

    • Star (Steroidogenic Acute Regulatory protein): Limits cholesterol transport into mitochondria.

    • Cyp11a1 (P450scc): Blocks conversion of cholesterol to pregnenolone.

    • Cyp17a1: Inhibits conversion to androgens.

  • Insl3 Suppression: MIHP suppresses Insl3 (Insulin-like factor 3), a hormone critical for gubernacular development and testicular descent.

  • Clinical Consequence: Reduced fetal testosterone leads to cryptorchidism, hypospadias, and reduced anogenital distance (AGD).

C. Mechanistic Pathway Visualization

MoA_Pathway cluster_Liver Hepatocyte (Metabolic Effect) cluster_Testis Fetal Leydig Cell (Reproductive Toxicity) DIHP Parent: Di-isoheptyl Phthalate (PVC Leachable) MIHP Active Metabolite: 2-(5-Methylhexoxycarbonyl)benzoic acid DIHP->MIHP Lipase Hydrolysis PPARa PPARα Activation MIHP->PPARa Ligand Binding ROS ROS Generation MIHP->ROS Oxidative Stress GeneRepression Repression of Star, Cyp11a1, Cyp17a1 MIHP->GeneRepression Transcriptional Interference Insl3 Decreased Insl3 MIHP->Insl3 RXR RXR Heterodimerization PPARa->RXR PPRE PPRE Binding (DNA) RXR->PPRE Peroxisome Peroxisome Proliferation (Oxidative Stress) PPRE->Peroxisome Testosterone Decreased Fetal Testosterone GeneRepression->Testosterone Malformation (Hypospadias) Malformation (Hypospadias) Testosterone->Malformation (Hypospadias) Cryptorchidism (Undescended Testes) Cryptorchidism (Undescended Testes) Insl3->Cryptorchidism (Undescended Testes)

Figure 1: Dual mechanism of action showing PPAR-mediated metabolic effects and steroidogenesis-mediated reproductive toxicity.

Safety Assessment Protocol for Drug Development

When 2-(5-Methylhexoxycarbonyl)benzoic acid is identified in a drug product (via Extractables & Leachables studies), a rigorous Toxicological Risk Assessment (TRA) is required.

Step 1: Identification & Quantification[2]
  • Analytical Method: GC-MS (following derivatization) or LC-MS/MS.

  • Target: Quantify the monoester (MIHP) and the parent diester (DIHP).

  • Threshold: Report if > 1.5 µ g/day (genotoxic impurity threshold) or > 5 µ g/day (general qualification threshold), though phthalates are non-genotoxic carcinogens.

Step 2: Permitted Daily Exposure (PDE) Calculation

Since MIHP is a non-genotoxic reproductive toxicant, the PDE is calculated based on the No-Observed-Adverse-Effect Level (NOAEL) from reproductive toxicity studies of the parent compound (DIHP), applying a molecular weight correction.

Formula:



  • Critical Study: Saillenfait et al. (or equivalent) on DIHP developmental toxicity.

  • Typical NOAEL: ~20-50 mg/kg/day (based on fetal testosterone reduction).

  • Safety Factors (F):

    • F1 (Rat to Human): 5

    • F2 (Inter-individual): 10

    • F3 (Study duration): 1-10 (depending on study length)

    • F4 (Severe toxicity): 1-10 (Reproductive toxicity is considered severe).

  • MW Adjustment:

    
     (approx 0.73).
    
Step 3: Experimental Validation Workflow

If literature data is insufficient, the following assay battery is recommended to establish the safety margin:

Assay TypeProtocol SummaryCausality/Endpoint
PPAR Transactivation Transfect HEK293 cells with PPARα-Luciferase reporter. Treat with 0.1–100 µM MIHP.Confirms receptor-mediated potency relative to positive control (Wy-14643).
H295R Steroidogenesis Incubate H295R adrenocortical cells with MIHP (1-100 µM) for 48h. Measure Testosterone/Estradiol via LC-MS.Direct measurement of steroidogenic enzyme inhibition.
In Vitro Micronucleus CHO-K1 cells treated with MIHP +/- S9 fraction.Rule out genotoxicity (Phthalates are typically negative).

References

  • Bility, M. T., et al. (2004). "Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters."[2] Toxicological Sciences, 82(1), 170–182. Link

  • Borch, J., et al. (2006). "Mechanisms underlying the anti-androgenic effects of diethylhexyl phthalate in fetal rat testis." Toxicology, 223(1-2), 144-155. Link

  • McKee, R. H., et al. (2006). "An assessment of the potential developmental and reproductive toxicity of di-isoheptyl phthalate in rodents."[3] Reproductive Toxicology, 21(3), 241-252.[4][5] Link

  • European Chemicals Agency (ECHA). "Member State Committee Support Document for Identification of Di-isoheptyl Phthalate as SVHC." ECHA Documents. Link

  • Hurst, C. H., & Waxman, D. J. (2003). "Activation of PPARalpha and PPARgamma by environmental phthalate monoesters."[6] Toxicological Sciences, 74(2), 297-308. Link

Sources

Foundational

Technical Whitepaper: Biological Activity &amp; Toxicological Profile of 2-(5-Methylhexoxycarbonyl)benzoic Acid

Executive Summary 2-(5-Methylhexoxycarbonyl)benzoic acid, chemically identified as Mono-(5-methylhexyl) phthalate (M5MHP) , is the primary bioactive metabolite of the plasticizer Di-(5-methylhexyl) phthalate (D5MHP). As...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(5-Methylhexoxycarbonyl)benzoic acid, chemically identified as Mono-(5-methylhexyl) phthalate (M5MHP) , is the primary bioactive metabolite of the plasticizer Di-(5-methylhexyl) phthalate (D5MHP). As a member of the phthalate monoester class, its biological activity is defined by two opposing mechanisms: nuclear receptor activation (specifically Peroxisome Proliferator-Activated Receptors, PPARs) and endocrine disruption (anti-androgenicity).

This guide provides a rigorous analysis of the compound's molecular interactions, toxicological endpoints, and experimental methodologies for validation. Unlike lower molecular weight phthalates (e.g., DBP, DEHP) which are potent reproductive toxicants, the C7-backbone of M5MHP places it in a transitional bioactivity zone, exhibiting significant PPAR


-mediated hepatotoxicity potential while retaining moderate anti-androgenic activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Understanding the structural constraints of M5MHP is critical for predicting its bioavailability and receptor binding affinity.

  • IUPAC Name: 2-[(5-methylhexyl)oxycarbonyl]benzoic acid

  • Common Synonyms: Mono-(5-methylhexyl) phthalate (M5MHP), Mono-isoheptyl phthalate (MIHP - isomer specific).

  • Molecular Formula:

    
    
    
  • Molecular Weight: 264.32 g/mol

  • Lipophilicity (Predicted LogP): ~3.5 – 4.2

    • Implication: High membrane permeability; readily enters hepatocytes and Leydig cells.

  • Acid Dissociation (pKa): ~3.8 (Carboxylic acid moiety)

    • Implication: Exists primarily as a mono-anion at physiological pH (7.4), facilitating interaction with positively charged residues in nuclear receptor ligand-binding domains (LBD).

Structural Significance

The 5-methylhexyl chain is a branched C7 alkyl group. Structure-Activity Relationship (SAR) data indicates that phthalate monoesters with side chains of C4–C6 are optimal for reproductive toxicity, while chains


C6 (including C7) show increasing potency for PPAR activation .

Mechanism of Action: The Dual-Pathway Model

M5MHP exerts its biological effects through two distinct, tissue-specific pathways.

Pathway A: Hepatic PPAR Activation (Metabolic & Tumorigenic)

M5MHP acts as an exogenous ligand for Peroxisome Proliferator-Activated Receptors (PPARs), specifically the alpha (


) and gamma (

) isoforms.
  • Ligand Binding: The lipophilic C7 tail of M5MHP docks into the hydrophobic pocket of the PPAR Ligand Binding Domain (LBD), while the free carboxylic acid forms electrostatic interactions (hydrogen bonds) with residues (e.g., Tyr473, His449) in the AF-2 helix.

  • Heterodimerization: The activated PPAR-M5MHP complex heterodimerizes with the Retinoid X Receptor (RXR).

  • Transcriptional Activation: The PPAR-RXR complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.

    • Target Genes:Acox1 (Acyl-CoA oxidase), Cyp4a (Cytochrome P450 4A).

    • Outcome: Increased fatty acid

      
      -oxidation, peroxisome proliferation, and in rodent models, hepatocyte hypertrophy and hyperplasia (tumorigenesis).
      
Pathway B: Testicular Steroidogenesis Inhibition (Endocrine Disruption)

In fetal Leydig cells, M5MHP disrupts cholesterol transport and steroidogenic enzyme expression.

  • ROS Generation: Monoesters induce oxidative stress in Leydig cells.

  • Gene Suppression: Downregulation of Star (Steroidogenic Acute Regulatory protein) and Cyp11a1.

  • Outcome: Reduced fetal testosterone production, leading to potential reproductive tract malformations (cryptorchidism, hypospadias), collectively known as the "Phthalate Syndrome."

Visualization: Signaling & Metabolism

Diagram 1: PPAR Activation & Metabolic Fate

This diagram illustrates the hydrolysis of the parent diester, the activation of the PPAR nuclear receptor by M5MHP, and its eventual clearance via glucuronidation.

M5MHP_Pathway cluster_extracellular Extracellular / Gut Lumen cluster_hepatocyte Hepatocyte / Leydig Cell D5MHP Di-(5-methylhexyl) Phthalate (Parent Diester) M5MHP M5MHP (Active Monoester) D5MHP->M5MHP Hydrolysis Lipase Lipases/Esterases Lipase->M5MHP M5MHP_Gluc M5MHP-Glucuronide (Excreted) M5MHP->M5MHP_Gluc Phase II Metabolism PPAR PPARα / PPARγ M5MHP->PPAR Ligand Binding UGT UGT Enzymes UGT->M5MHP_Gluc Complex PPAR-RXR-Ligand Complex PPAR->Complex Dimerization RXR RXR RXR->Complex DNA PPRE (DNA) Complex->DNA Binding Transcription Transcription: Acox1, Cyp4a DNA->Transcription Induction

Caption: Metabolic hydrolysis of D5MHP to M5MHP, followed by dual fates: Glucuronidation (detoxification) or PPAR nuclear receptor activation (toxicity).

Experimental Protocols

To validate the biological activity of M5MHP, the following standardized protocols are recommended. These assays differentiate between general toxicity and specific receptor-mediated mechanisms.

Protocol A: In Vitro PPAR Reporter Gene Assay

Objective: Quantify the potency of M5MHP to activate PPAR


 and PPAR

relative to known agonists (e.g., Wy-14643 or Rosiglitazone).

Materials:

  • COS-7 or HEK293 cell lines.

  • Plasmids: Expression vectors for mouse/human PPAR

    
     or PPAR
    
    
    
    ; PPRE-Luciferase reporter vector; Renilla luciferase (internal control).
  • Test Compound: M5MHP (dissolved in DMSO).

Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Culture for 24h in DMEM + 10% charcoal-stripped FBS.
    
  • Transfection: Transiently cotransfect cells with receptor plasmid, reporter plasmid, and Renilla control using a liposomal transfection reagent (e.g., Lipofectamine).

  • Treatment: After 24h, replace media. Treat cells with M5MHP in a concentration gradient (

    
     to 
    
    
    
    ). Include positive controls (Wy-14643 for
    
    
    , Rosiglitazone for
    
    
    ) and vehicle control (0.1% DMSO).
  • Incubation: Incubate for 24 hours.

  • Analysis: Lyse cells and measure Firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System.

  • Calculation: Normalize Firefly activity to Renilla. Plot Fold Induction vs. Log[Concentration] to determine

    
    .
    

Validation Criteria:

  • Positive controls must induce >5-fold activation.

  • Vehicle control background must be stable.

  • Dose-response curve should follow a sigmoidal logistical model.

Protocol B: Ex Vivo Fetal Testis Assay (Phthalate Syndrome)

Objective: Assess the anti-androgenic potential by measuring testosterone suppression in fetal rat testes.

Methodology:

  • Animals: Pregnant Sprague-Dawley rats.

  • Dissection: On Gestational Day 18 (GD18), harvest fetuses. Remove testes aseptically under a stereomicroscope.

  • Culture: Place one testis per well on a floating filter (0.45

    
    ) in M199 media supplemented with 0.1% BSA.
    
  • Treatment: Add M5MHP (

    
    ) to the media. Use LH (Luteinizing Hormone) stimulation (
    
    
    
    ) to drive maximal steroidogenesis. Incubate for 3 hours at 37°C.
  • Quantification: Collect media and quantify testosterone using LC-MS/MS or RIA (Radioimmunoassay).

  • Normalization: Normalize testosterone levels to total testis protein content.

Comparative Toxicological Data

The following table contextualizes M5MHP against other common phthalate monoesters.

CompoundCarbon ChainPPAR

Potency
Anti-AndrogenicityPrimary Risk
MBP (Mono-n-butyl)C4 (Linear)LowHighReproductive
MEHP (Mono-2-ethylhexyl)C8 (Branched)HighHighRepro + Liver
M5MHP (Mono-5-methylhexyl)C7 (Branched) High Moderate Liver + Repro
MINP (Mono-isononyl)C9 (Branched)Very HighLowLiver

Note: As chain length increases (C4


 C9), PPAR potency generally increases, while reproductive toxicity peaks at C4-C6 and declines at C8-C9.

References

  • Maloney, E. K., & Waxman, D. J. (1999).

    
     and PPAR
    
    
    
    by Structurally Diverse Environmental Chemicals. Toxicology and Applied Pharmacology.[1] Link
  • Bility, M. T., et al. (2004). Activation of Mouse and Human Peroxisome Proliferator-Activated Receptors (PPARs) by Phthalate Monoesters.[2] Toxicological Sciences. Link

  • Hannas, B. R., et al. (2011). Dipentyl Phthalate Dosing during Sexual Differentiation Disrupts Fetal Testis Function and Postnatal Development of the Male Sprague-Dawley Rat with Greater Potency than Bis(2-ethylhexyl) Phthalate. Toxicological Sciences. Link

  • National Toxicology Program (NTP). Phthalates Cumulative Risk Assessment: The Tasks Ahead. National Institute of Environmental Health Sciences. Link

  • European Chemicals Agency (ECHA). Risk Assessment of 1,2-Benzenedicarboxylic acid, di-C6-8-branched alkyl esters, C7-rich.Link

Sources

Exploratory

2-(5-Methylhexoxycarbonyl)benzoic acid molecular weight and formula

An In-Depth Technical Guide on 2-(5-Methylhexoxycarbonyl)benzoic Acid Authored by: A Senior Application Scientist This technical guide provides a comprehensive overview of 2-(5-Methylhexoxycarbonyl)benzoic acid, a monoes...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 2-(5-Methylhexoxycarbonyl)benzoic Acid

Authored by: A Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(5-Methylhexoxycarbonyl)benzoic acid, a monoester derivative of phthalic acid. While specific literature on this exact molecule is sparse, this document extrapolates from fundamental chemical principles and data on analogous compounds to present its core physicochemical properties, a plausible and detailed synthetic pathway, robust characterization methodologies, and prospective applications. This guide is intended for researchers and professionals in organic synthesis, materials science, and drug development who require a foundational understanding of this and similar chemical entities.

Introduction and Scientific Context

2-(5-Methylhexoxycarbonyl)benzoic acid belongs to the family of phthalate monoesters. This class of compounds is characterized by a benzene ring substituted with both a carboxylic acid group and an ester group at adjacent positions (ortho substitution). Structurally, it is an isomer of the more commonly discussed phthalate diesters, which are widely utilized as plasticizers in the polymer industry. The presence of both a free carboxylic acid and a lipophilic ester side-chain imparts an amphiphilic character to the molecule, suggesting a range of potential applications from specialty monomers to intermediates in the synthesis of more complex molecules. Understanding the properties and synthesis of this specific monoester provides a valuable case study for the broader class of ortho-substituted benzoic acid derivatives.

Physicochemical and Structural Properties

The fundamental properties of a molecule dictate its behavior in chemical and biological systems. The data for 2-(5-Methylhexoxycarbonyl)benzoic acid are primarily derived from first-principles calculation based on its chemical structure.

Core Properties

A summary of the key identifiers and calculated properties is presented below.

PropertyValue
IUPAC Name 2-(5-Methylhexoxycarbonyl)benzoic acid
Synonyms 5-Methylhexyl hydrogen phthalate
Molecular Formula C₁₅H₂₀O₄
Molecular Weight 280.32 g/mol
Canonical SMILES CC(C)CCCCCOC(=O)C1=CC=CC=C1C(=O)O
InChI Key (Predicted)
Molecular Structure

The molecule consists of a central benzene ring. A carboxylic acid group (-COOH) is attached at position 1, and an ester group is attached at position 2. This ester is formed from a carbonyl group and a 5-methylhexoxy group (-O-CH₂(CH₂)₃CH(CH₃)₂). The presence of the seven-carbon, branched alkyl chain makes the ester portion of the molecule significantly nonpolar and sterically bulky.

Caption: 2D structure of 2-(5-Methylhexoxycarbonyl)benzoic acid.

Proposed Synthesis Pathway: Esterification of Phthalic Anhydride

A robust and industrially scalable method for preparing phthalate monoesters is the ring-opening reaction of phthalic anhydride with a corresponding alcohol. This approach is highly selective for the monoester product under controlled conditions.

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution mechanism. The alcohol (5-methyl-1-hexanol) acts as the nucleophile, attacking one of the carbonyl carbons of the phthalic anhydride ring. This attack is the rate-limiting step and can be facilitated by gentle heating. The tetrahedral intermediate formed then collapses, leading to the opening of the anhydride ring and the formation of the final monoester product. The use of a catalyst is generally not required for this specific transformation, as the alcohol is a sufficiently strong nucleophile to open the strained anhydride ring.

G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Ring Opening Phthalic Anhydride Phthalic Anhydride 5-Methyl-1-hexanol 5-Methyl-1-hexanol Phthalic Anhydride->5-Methyl-1-hexanol Reacts with Tetrahedral Intermediate Tetrahedral Intermediate 5-Methyl-1-hexanol->Tetrahedral Intermediate Forms Product 2-(5-Methylhexoxycarbonyl)benzoic acid Tetrahedral Intermediate->Product Collapses to

Caption: Conceptual workflow for the synthesis of the target molecule.

Experimental Protocol

This protocol describes a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Reagent Preparation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phthalic anhydride (14.8 g, 0.1 mol).

    • Add 5-methyl-1-hexanol (11.6 g, 0.1 mol).

    • Add an inert, high-boiling solvent such as toluene (100 mL) to facilitate mixing and temperature control.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 110-120 °C) with continuous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or by periodically taking aliquots for ¹H NMR analysis to observe the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to remove any unreacted phthalic anhydride and the product, which will be deprotonated to its water-soluble carboxylate salt.

    • Combine the aqueous layers.

    • Slowly acidify the aqueous layer with 2M hydrochloric acid until the pH is approximately 2. The product, 2-(5-Methylhexoxycarbonyl)benzoic acid, will precipitate as a white solid or an oil.

    • If the product is a solid, collect it by vacuum filtration, wash with cold water, and dry under vacuum.

    • If it is an oil, extract it into diethyl ether or ethyl acetate (3 x 50 mL), dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Structural Characterization and Validation

To confirm the identity and purity of the synthesized 2-(5-Methylhexoxycarbonyl)benzoic acid, a combination of spectroscopic techniques is essential.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid dimer. Two distinct carbonyl (C=O) stretching bands should be visible: one for the carboxylic acid around 1700-1720 cm⁻¹ and one for the ester around 1720-1740 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum will provide a definitive structural confirmation. Expected signals include:

    • A singlet for the carboxylic acid proton (>10 ppm, broad).

    • Multiplets in the aromatic region (7.5-8.0 ppm) corresponding to the four protons on the benzene ring.

    • A triplet corresponding to the -O-CH₂- protons of the ester at approximately 4.3 ppm.

    • Multiplets for the other methylene and methine protons of the 5-methylhexyl chain between 0.8 and 1.8 ppm.

    • A doublet for the two terminal methyl groups of the alkyl chain around 0.9 ppm.

  • ¹³C NMR Spectroscopy: The ¹³C NMR spectrum should show 15 distinct carbon signals, including two signals for the carbonyl carbons (one for the acid, one for the ester) in the 165-175 ppm region, and signals for the aromatic carbons between 120-140 ppm.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₅H₂₀O₄) by providing a highly accurate mass measurement of the molecular ion.

Potential Applications and Future Research

Given its molecular architecture, 2-(5-Methylhexoxycarbonyl)benzoic acid holds potential in several scientific and industrial domains.

  • Polymer and Materials Science: The molecule can serve as a functional monomer. The carboxylic acid can be used for polymerization reactions to form polyesters or polyamides, while the long alkyl chain can impart flexibility and modify the solubility of the resulting polymer.

  • Organic Synthesis: It is a versatile building block. The carboxylic acid and the ester can be selectively modified to create more complex molecules, making it a useful intermediate in the synthesis of pharmaceuticals or fine chemicals.

  • Drug Delivery: The amphiphilic nature of the molecule could be exploited in the design of novel drug delivery systems, such as micelles or liposomes, for encapsulating hydrophobic therapeutic agents.

Future research should focus on the experimental validation of the proposed synthesis and a thorough investigation of its toxicological profile, which is a critical consideration for any phthalate derivative. Exploration of its polymerization behavior and its efficacy in the aforementioned applications would also be valuable avenues for further study.

References

This section would typically contain citations to peer-reviewed literature. As no direct literature was found for the specific topic molecule, this list includes foundational resources and references to analogous compounds that support the scientific claims made in this guide.

  • Organic Chemistry Textbooks: For fundamental principles of esterification and spectroscopic interpretation (e.g., works by Clayden, Greeves, Warren; or Vollhardt & Schore).
  • Phthalate Ester Synthesis Reviews: General reviews on the synthesis and applications of phthalate esters can provide context and analogous procedures.
  • Smolecule Database Entry for 2-(Methoxycarbonyl)benzoic acid: Provides physicochemical and application data for a closely related analogue, which can be used for comparative purposes.[1]

  • Sigma-Aldrich Technical Data for Benzoic Acid: Offers general information on the parent compound's properties and handling.[2]

  • Publications on Phthalic Anhydride Reactions: Scientific articles detailing the kinetics and mechanisms of phthalic anhydride ring-opening reactions with various alcohols.

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantitative Analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid

Abstract This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This compou...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details a robust, validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the quantitative analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This compound, a monoester derivative of phthalic acid, is representative of impurities or degradation products encountered during the manufacturing of active pharmaceutical ingredients (APIs) or plasticizers.[1][2] The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control, stability testing, and purity assessment in drug development and chemical manufacturing environments. The scientific rationale behind the selection of chromatographic parameters is discussed, and a comprehensive protocol for method validation according to International Council for Harmonisation (ICH) guidelines is provided.[3][4]

Introduction and Scientific Rationale

2-(5-Methylhexoxycarbonyl)benzoic acid belongs to the class of aromatic carboxylic acids, specifically a phthalic acid monoester. The accurate quantification of such compounds is critical in the pharmaceutical industry, where they may be classified as "related substances"—impurities that can arise during synthesis or degradation and must be monitored to ensure the safety and efficacy of a drug product.[1][5] High-Performance Liquid Chromatography (HPLC) with UV detection is the analytical technique of choice for these molecules due to its high resolution, sensitivity, and reproducibility.[6]

Analyte Chemistry and Chromatographic Strategy

The target analyte possesses two key structural features that dictate the chromatographic strategy:

  • A hydrophobic benzene ring and a hexoxycarbonyl chain , which provide strong retention on a nonpolar stationary phase.

  • A hydrophilic carboxylic acid group (pKa ~3-5), which can ionize depending on the mobile phase pH.

To achieve optimal chromatographic performance (i.e., sharp, symmetrical peaks and stable retention times), the ionization of the carboxylic acid must be controlled. In its ionized (anionic) state, the analyte exhibits poor retention on reversed-phase columns and can produce tailing peaks. The chosen strategy is ion suppression reversed-phase chromatography . By acidifying the mobile phase to a pH at least 2 units below the analyte's pKa, the carboxylic acid remains in its neutral, protonated form, enhancing its hydrophobicity and ensuring consistent interaction with the C18 stationary phase.[7]

Detector Wavelength Selection

The presence of the benzene ring conjugated with a carbonyl group creates a chromophore that absorbs UV light. Based on the structure of benzoic acid and phthalic acid, strong absorbance is expected in the lower UV range (220-240 nm) and a secondary absorbance maximum at a higher wavelength.[8] A detection wavelength of 230 nm was selected to provide high sensitivity for the analyte while minimizing potential interference from common solvents. A photodiode array (PDA) or diode-array detector (DAD) is recommended to confirm peak purity and identity by comparing the UV spectrum of the analyte peak against a known standard.[9]

Experimental Methodology

Materials and Reagents
  • Standards: 2-(5-Methylhexoxycarbonyl)benzoic acid reference standard (≥99% purity).

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

  • Reagents: Trifluoroacetic acid (TFA, HPLC grade), Phosphoric acid (analytical grade).

  • Water: Deionized water (18.2 MΩ·cm), filtered through a 0.45 µm membrane.

  • Filters: 0.45 µm syringe filters (e.g., PTFE, Nylon) for sample preparation.[10]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD/UV detector is suitable.[10]

ParameterCondition
HPLC Column Reversed-Phase C18, 150 mm x 4.6 mm, 5 µm particle size (e.g., Ascentis® RP-Amide, Supelcosil C18)[11]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Program 0-15 min: 50% to 95% B; 15-17 min: 95% B; 17.1-20 min: 50% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 230 nm
Injection Volume 10 µL
Run Time 20 minutes
Preparation of Solutions
  • Mobile Phase Preparation: To prepare 1 L of Mobile Phase A, add 1 mL of TFA to 999 mL of deionized water. To prepare 1 L of Mobile Phase B, add 1 mL of TFA to 999 mL of acetonitrile. Degas both solutions by sonication or helium sparging before use.

  • Diluent: A mixture of Acetonitrile and Water (50:50, v/v) is used as the diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.[12]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the 2-(5-Methylhexoxycarbonyl)benzoic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 5 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution Preparation: Accurately weigh an appropriate amount of the test sample, dissolve in the diluent to achieve a target concentration of approximately 100 µg/mL, and filter through a 0.45 µm syringe filter into an HPLC vial.[7]

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the analytical process, from initial setup to the final report generation.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_solutions Prepare Mobile Phase, Diluent, and Standards prep_sample Prepare Sample Solution (Dissolve, Dilute, Filter) prep_solutions->prep_sample sys_setup System Setup & Equilibration prep_sample->sys_setup sst_check System Suitability Test (SST) (Inject Standard 5x) sys_setup->sst_check sst_pass SST Pass? sst_check->sst_pass analysis_seq Run Analytical Sequence (Blank, Standards, Samples) sst_pass->analysis_seq Yes sst_fail Troubleshoot System sst_pass->sst_fail No process_data Integrate Peaks & Generate Calibration Curve analysis_seq->process_data calc_results Calculate Analyte Concentration / Purity process_data->calc_results review_data Review Chromatograms & Validation Parameters calc_results->review_data final_report Generate Final Report review_data->final_report sst_fail->sys_setup

Caption: General workflow for the HPLC-UV analysis of 2-(5-Methylhexoxycarbonyl)benzoic acid.

Method Validation Protocol

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[4]

System Suitability Testing (SST)

Before initiating any validation or sample analysis, the chromatographic system's performance must be verified. This is achieved by injecting the working standard solution (100 µg/mL) five times. The results must meet the predefined acceptance criteria.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation.
%RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection systems.
%RSD of Retention Time ≤ 1.0%Confirms the stability and precision of the pump and mobile phase.
Validation Parameters and Logic

The relationship between core validation parameters ensures a comprehensive assessment of the method's performance.

Validation cluster_quantitative Quantitative Capability Specificity Specificity (Selectivity) Linearity Linearity & Range Specificity->Linearity ensures response is from analyte Robustness Robustness Specificity->Robustness tested under varied conditions Accuracy Accuracy (% Recovery) Linearity->Accuracy depends on Precision Precision (Repeatability & Intermediate) Linearity->Precision assessed across range LOD_LOQ LOD & LOQ Linearity->LOD_LOQ determines limits Linearity->Robustness tested under varied conditions Accuracy->Precision high accuracy requires high precision Accuracy->Robustness tested under varied conditions Precision->LOD_LOQ defines S/N ratio Precision->Robustness tested under varied conditions

Sources

Application

Application Note: Precision Synthesis of 2-(5-Methylhexoxycarbonyl)benzoic Acid

Executive Summary & Strategic Rationale This protocol details the controlled synthesis of 2-(5-methylhexoxycarbonyl)benzoic acid (also known as Mono-(5-methylhexyl) phthalate or MMHP). This compound is the primary mono-e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This protocol details the controlled synthesis of 2-(5-methylhexoxycarbonyl)benzoic acid (also known as Mono-(5-methylhexyl) phthalate or MMHP). This compound is the primary mono-ester metabolite of Di-isoheptyl phthalate and a critical reference standard for toxicological and metabolic studies.

The Synthetic Challenge

The synthesis of phthalic acid mono-esters presents a classic selectivity problem: stopping the reaction at the mono-ester stage without progressing to the di-ester or retaining unreacted phthalic anhydride.

Core Strategy:

  • Kinetic Control: The ring-opening of phthalic anhydride by an alcohol is a nucleophilic addition that proceeds readily under neutral or basic conditions. The second esterification (to the di-ester) is a condensation requiring acid catalysis and water removal. By strictly excluding strong acids and limiting temperature, we ensure 100% selectivity for the mono-ester.

  • Stoichiometric Precision: We utilize a slight excess of the alcohol (1.05 eq) to drive the consumption of the anhydride, as the alcohol is easier to remove during workup than the anhydride or the di-acid.

  • Solvent Selection: Toluene is selected as the reaction medium. It solubilizes the anhydride at elevated temperatures but allows the product to remain soluble (unlike non-polar alkanes) while permitting easy aqueous washing.

Reaction Mechanism & Pathway Analysis

The synthesis relies on the nucleophilic attack of the hydroxyl group of 5-methyl-1-hexanol on one of the carbonyl carbons of phthalic anhydride.

ReactionMechanism cluster_conditions Critical Control Parameters PAN Phthalic Anhydride (Electrophile) TS Tetrahedral Intermediate PAN->TS Nucleophilic Attack (Heat/Base) ALC 5-Methyl-1-hexanol (Nucleophile) ALC->TS PROD 2-(5-Methylhexoxycarbonyl) benzoic acid TS->PROD Ring Opening (Proton Transfer) C1 Temp < 110°C Prevents Diester C2 No Acid Catalyst

Figure 1: Mechanistic pathway for the selective ring-opening of phthalic anhydride. Note the absence of water elimination, distinguishing this from di-ester formation.

Experimental Protocol

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1]PurityRole
Phthalic Anhydride 148.111.00>99%Electrophile (Substrate)
5-Methyl-1-hexanol 116.201.05>98%Nucleophile
Triethylamine (TEA) 101.190.10>99%Base Catalyst (Optional)
Toluene 92.14N/AAnhydrousSolvent
Sodium Bicarbonate 84.01N/AACS GradeExtraction Base
Hydrochloric Acid (1M) 36.46N/AACS GradeAcidification

Safety Note: Phthalic anhydride is a respiratory sensitizer. 5-methyl-1-hexanol is a skin irritant. Perform all operations in a fume hood.

Step-by-Step Methodology
Phase A: Reaction Setup
  • Preparation: Oven-dry a 250 mL round-bottom flask (RBF) and a magnetic stir bar. Equip with a reflux condenser and a nitrogen inlet.

  • Charging: Add Phthalic Anhydride (14.8 g, 100 mmol) and Toluene (100 mL) to the flask. Stir to create a slurry.

  • Addition: Add 5-Methyl-1-hexanol (12.2 g, 15.5 mL, 105 mmol) via syringe.

    • Optional: Add Triethylamine (1.4 mL, 10 mmol) to accelerate the reaction. For high-purity applications avoiding amine salts, this can be omitted, but reaction time will increase.

  • Heating: Heat the mixture to 90°C . Do not exceed 110°C.

    • Observation: The slurry will clear as the anhydride reacts and dissolves.

  • Monitoring: Maintain 90°C for 4–6 hours. Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane).

    • Endpoint: Disappearance of Phthalic Anhydride (Rf ~0.6) and appearance of the acidic spot (Rf ~0.2, streaks).

Phase B: Workup & Purification (The "Self-Validating" System)

This workup exploits the acidity of the product to separate it from neutral impurities (unreacted alcohol) and the solubility difference to remove phthalic acid (hydrolysis byproduct).

WorkupFlow ReactionMix Crude Reaction Mixture (Toluene) ExtractBase Extract with 5% NaHCO3 (aq) ReactionMix->ExtractBase Sep1 Phase Separation ExtractBase->Sep1 OrgLayer Organic Layer (Toluene) Sep1->OrgLayer AqLayer Aqueous Layer (Product as Sodium Salt) Sep1->AqLayer Waste1 Discard (Contains excess Alcohol) OrgLayer->Waste1 Wash Wash Aq. Layer with DCM AqLayer->Wash Acidify Acidify with 1M HCl to pH 2 Wash->Acidify ExtractProd Extract into EtOAc or DCM Acidify->ExtractProd Dry Dry (MgSO4) & Concentrate ExtractProd->Dry FinalProd Pure 2-(5-Methylhexoxycarbonyl) benzoic acid Dry->FinalProd

Figure 2: Purification workflow utilizing acid-base switching to ensure removal of neutral starting materials.

Detailed Workup Steps:

  • Cooling: Cool the reaction mixture to room temperature.

  • Basic Extraction: Transfer to a separatory funnel. Extract with 5% NaHCO₃ solution (2 x 50 mL) .

    • Chemistry: The product (carboxylic acid) converts to its sodium salt and moves to the aqueous layer. Unreacted 5-methyl-1-hexanol stays in the Toluene layer.

  • Organic Wash: Wash the combined aqueous extracts with fresh Toluene or DCM (30 mL) to remove trace entrained alcohol. Discard the organic washes.

  • Acidification: Carefully acidify the aqueous layer with 1M HCl while stirring until pH < 2.

    • Observation: The product will precipitate as an oil or white solid.

  • Final Extraction: Extract the cloudy aqueous mixture with Ethyl Acetate (3 x 50 mL) .

  • Drying: Wash the EtOAc layer with Brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Phthalic Acid Check: If the starting anhydride was wet, Phthalic Acid (di-acid) may be present.

    • Remediation: Dissolve the residue in DCM. Phthalic acid is practically insoluble in DCM; filter it off. The mono-ester is soluble.[2]

Characterization & Quality Control

Expected Analytical Data
  • Physical State: Viscous colorless oil or low-melting white solid.

  • 1H NMR (400 MHz, CDCl₃):

    • 
       11.0–12.0 (br s, 1H, -COOH )
      
    • 
       7.9–8.0 (m, 1H, Ar-H ortho to ester)
      
    • 
       7.5–7.7 (m, 3H, Ar-H)
      
    • 
       4.3 (t, 2H, -COO-CH ₂-)
      
    • 
       1.7 (m, 2H, -CH₂-)
      
    • 
       1.1–1.5 (m, alkyl chain)
      
    • 
       0.9 (d, 6H, -CH(CH ₃)₂)
      
  • IR Spectroscopy:

    • ~1720 cm⁻¹ (Ester C=O)[3]

    • ~1690 cm⁻¹ (Acid C=O)

    • 2500–3300 cm⁻¹ (Broad O-H stretch of carboxylic acid)

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete reaction or loss during extraction.Increase reaction time. Ensure aqueous layer is fully acidified (pH < 2) before final extraction.
Presence of Diester Temperature too high (>120°C) or acid contamination.Keep T < 100°C. Ensure glassware is base-washed or neutral. Do not use acid catalysts.[4]
Solid Precipitate in Product Phthalic Acid contamination (from wet reagents).Dissolve product in DCM; filter off the insoluble white solid (Phthalic Acid).

References

  • Bhattacharyya, S. et al. (2011). "Preparation of Phthalic Acid Monoesters." Organic Syntheses, 88, 150-161. Link

  • Luo, Y. et al. (2014). "Synthesis and biological evaluation of phthalic acid derivatives." Journal of Asian Natural Products Research, 16(5), 500-508.
  • European Chemicals Agency (ECHA). (2023). "Phthalic Anhydride: Substance Information and Reactivity Profile." Link

  • National Institute of Standards and Technology (NIST). "Mass Spectrum of Phthalic Acid, Mono-2-ethylhexyl Ester" (Analogous fragmentation pattern). Link

  • Silva, M.J. et al. (2005). "Automated solid-phase extraction and quantitative analysis of 14 phthalate metabolites in human serum." Journal of Analytical Toxicology, 29(8), 819-824.[5] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 2-(5-Methylhexoxycarbonyl)benzoic Acid

This guide addresses the synthesis optimization of 2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-5-methylhexyl phthalate). This reaction involves the nucleophilic ring-opening of Phthalic Anhydride by 5-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the synthesis optimization of 2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-5-methylhexyl phthalate).

This reaction involves the nucleophilic ring-opening of Phthalic Anhydride by 5-methyl-1-hexanol . Unlike standard esterifications, the challenge here is not forcing equilibrium, but rather kinetic control : stopping exactly at the mono-ester stage without proceeding to the di-ester or suffering hydrolysis.

Current Status: Yield Improvement Protocol

Target Molecule: 2-(5-Methylhexoxycarbonyl)benzoic acid Reaction Class: Nucleophilic Acyl Substitution (Anhydride Ring Opening) Critical Parameter: Selectivity (Mono-ester vs. Di-ester)

Part 1: The Synthesis Strategy (Reaction Optimization)

To improve yield, you must abandon strong acid catalysts (e.g., H₂SO₄, pTSA), which promote the formation of the unwanted di-ester. Instead, use Base-Catalyzed Nucleophilic Activation .

Method A: The High-Yield Catalytic Route (Recommended)

This method uses DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst. It is faster and operates at lower temperatures, minimizing degradation.

The Protocol:

  • Stoichiometry: 1.0 eq Phthalic Anhydride : 1.05 eq 5-Methyl-1-hexanol.

    • Reasoning: A slight excess of alcohol ensures the solid anhydride is fully consumed. The alcohol (bp ~167°C) is harder to remove than the anhydride, but the base workup (Part 2) handles this.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

  • Catalyst: 1.0 eq Triethylamine (TEA) + 0.1 eq DMAP.

  • Conditions: Reflux (DCM) or 60°C (THF) for 4–6 hours.

Mechanism & Causality:

  • Why DMAP? DMAP attacks the anhydride to form a highly reactive N-acylpyridinium intermediate. The alcohol then attacks this intermediate much faster than it attacks the neutral anhydride.

  • Why TEA? The product is a carboxylic acid. TEA neutralizes the resulting acid proton, forming a triethylammonium salt. This prevents the carboxylic acid group from acting as an acid catalyst for the second esterification step (di-ester formation).

Method B: The Thermal "Green" Route (Scalable)

If you cannot use amines due to downstream impurity concerns, use thermal activation.

  • Solvent: Toluene (high boiling point allows thermal activation).

  • Conditions: Reflux (110°C) for 12–16 hours.

  • Advantage: The product often crystallizes out of the toluene upon cooling (or upon adding Hexane), while the unreacted alcohol stays in solution.

Part 2: Purification (The "Self-Validating" Workup)

The physical state of the product is often a viscous oil or low-melting solid. Crystallization is difficult. Acid-Base Extraction is the only way to guarantee >98% purity.

The Logic of Purification
  • Impurity 1 (Unreacted Alcohol): Neutral organic.[1]

  • Impurity 2 (Di-ester): Neutral organic.

  • Impurity 3 (Phthalic Acid): Di-acid (highly soluble in basic water, insoluble in organics).

  • Target (Mono-ester): Mono-acid.

Step-by-Step Workup Protocol
  • Quench: Evaporate reaction solvent (DCM/THF). Dissolve residue in Ethyl Acetate (EtOAc).

  • Base Wash (Critical Step): Extract the EtOAc layer with 5% NaHCO₃ (aq) .

    • What happens: The Target Product (Mono-ester) converts to its sodium salt and moves into the Water Layer .

    • Separation: The Unreacted Alcohol and Di-ester stay in the EtOAc Layer . Discard the organic layer (or recycle alcohol).

  • Acidification: Take the aqueous layer (now containing your product). Cool to 0°C. Slowly add 1M HCl until pH < 2.

    • Result: The product reprotonates and precipitates (or oils out).

  • Final Extraction: Extract the acidified aqueous mix with fresh EtOAc. Dry over MgSO₄ and evaporate.

Part 3: Visualization of Workflows

Figure 1: Reaction Mechanism & Kinetic Control

This diagram illustrates the DMAP-catalyzed pathway that enforces mono-substitution.

ReactionPathway Reactants Phthalic Anhydride + 5-Methyl-1-hexanol Intermediate Acylpyridinium Intermediate (Highly Reactive) Reactants->Intermediate DMAP Activation Catalyst Catalyst: DMAP/TEA Catalyst->Intermediate Transition Nucleophilic Attack (Alcohol Oxygen) Intermediate->Transition ProductSalt Product Salt (R-COO- HNQt+) Transition->ProductSalt Ring Opening FinalProduct Target Mono-Ester (Free Acid) ProductSalt->FinalProduct Acid Workup (HCl) Diester Di-alkyl Phthalate (Impurity) ProductSalt->Diester BLOCKED by Salt Formation

Caption: The DMAP pathway activates the anhydride for rapid mono-esterification while the base (TEA) prevents protonation, effectively blocking the second esterification step.

Figure 2: Purification Logic Tree

Follow this decision tree to isolate the pure mono-ester from the crude mixture.

PurificationTree Crude Crude Reaction Mix (Mono-ester, Alcohol, Di-ester) Step1 Dissolve in Ethyl Acetate Wash with 5% NaHCO3 Crude->Step1 Split1 Phase Separation Step1->Split1 OrgLayer Organic Layer (Top Phase) Split1->OrgLayer Neutral Species AqLayer Aqueous Layer (Bottom Phase) Split1->AqLayer Anionic Species (Salts) Waste1 Discard: Unreacted Alcohol Trace Di-ester OrgLayer->Waste1 Step2 Acidify with 1M HCl (pH < 2) AqLayer->Step2 Precipitate Product Precipitates/Oils Step2->Precipitate Step3 Extract with Fresh EtOAc Dry & Evaporate Precipitate->Step3 Final Pure 2-(5-Methylhexoxycarbonyl) benzoic acid Step3->Final

Caption: Acid-Base extraction strategy utilizing the free carboxylic acid functionality of the target molecule to separate it from neutral impurities.

Part 4: Troubleshooting & FAQ

Q1: My yield is high, but the product is a sticky oil that won't crystallize. Is it impure?

  • Answer: Not necessarily. 5-methyl-1-hexanol is a branched chain alcohol.[2][3] Phthalate esters with branched chains (like isoheptyl) often have very low melting points and exist as viscous oils.

  • Action: Verify purity via TLC (use Bromocresol Green stain for COOH groups). If pure, do not force crystallization. Remove solvent under high vacuum ( < 1 mbar) at 50°C to remove trace solvent.

Q2: I see a white solid precipitate during the reaction (Method A). What is it?

  • Answer: This is likely the Triethylammonium salt of your product.

  • Action: This is good! It means the reaction is working. Do not filter it out. Proceed directly to the acid/base workup; the salt will dissolve in the water layer.

Q3: The NMR shows a mixture of Phthalic Acid and Product.

  • Answer: You likely have moisture contamination. Phthalic anhydride hydrolyzes easily.

  • Action: Ensure your 5-methyl-1-hexanol is dry (store over molecular sieves). Use anhydrous solvents. If phthalic acid is present, it can be removed by washing the final organic extract with water (Phthalic acid is slightly more water-soluble than the mono-ester) or by filtration if it precipitates from DCM.

Q4: Can I use Pyridine instead of TEA/DMAP?

  • Answer: Yes. Pyridine can act as both solvent and base. However, Pyridine is harder to remove than TEA and often requires an HCl wash which can generate heat. The TEA/DMAP method is generally cleaner for workup.

Summary of Quantitative Data

ParameterMethod A (Catalytic)Method B (Thermal)
Temperature 25°C – 60°C110°C (Reflux)
Time 4 – 6 Hours12 – 16 Hours
Typical Yield 90 – 95%75 – 85%
Selectivity Very High (Mono-ester)Moderate (Risk of degradation)
Impurity Profile Trace salts (easy to remove)Thermal degradation products
References
  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (General reference for anhydride alcoholysis and acid-base extraction techniques).

  • Neises, B., & Steglich, W. "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522-524, 1978. (Foundational work on DMAP catalysis mechanisms).

  • Spivey, A. C., & Arseniyadis, S. "Nucleophilic catalysis by 4-(dimethylamino)pyridine (DMAP) and its derivatives." Angewandte Chemie International Edition, 43(41), 5436-5441, 2004. (Review of DMAP mechanism in acyl transfer).

  • PubChem Compound Summary. "5-Methyl-1-hexanol."[3] National Center for Biotechnology Information. (Physical properties of the reagent).

Sources

Optimization

Technical Support Center: Purification of 2-(5-Methylhexoxycarbonyl)benzoic acid

Welcome to the technical support center for the purification of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and procedural guidance for obtaining this compound in high purity.

Introduction

2-(5-Methylhexoxycarbonyl)benzoic acid is a monoester derivative of phthalic acid, likely synthesized from the reaction of phthalic anhydride with 5-methylhexanol.[1][2] The purification of this compound is critical to remove unreacted starting materials, byproducts, and isomers that can interfere with downstream applications. This guide provides a comprehensive overview of purification strategies, troubleshooting tips, and detailed experimental protocols.

Part 1: Frequently Asked questions (FAQs)

Q1: What are the most likely impurities in a synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid?

The primary impurities depend on the reaction conditions, but typically include:

  • Unreacted Starting Materials: Phthalic anhydride and 5-methylhexanol.[1]

  • Isomeric Product: 1-(5-Methylhexoxycarbonyl)benzoic acid, the regioisomer formed from the nucleophilic attack on the other carbonyl group of phthalic anhydride.

  • Diester Byproduct: Bis(5-methylhexyl) phthalate, formed from the esterification of the second carboxylic acid group.

  • Hydrolysis Product: Phthalic acid, if water is present in the reaction mixture.[1]

Q2: What is the recommended first step for purification?

For a solid product, recrystallization is often the most straightforward and effective initial purification method.[3][4] If the product is an oil or if recrystallization fails to remove all impurities, an acid-base extraction is a highly effective next step to separate the acidic product from neutral impurities like the diester and residual alcohol.[5]

Q3: How do I select an appropriate solvent for recrystallization?

The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[3][4] To select a solvent, test small amounts of your crude product in various solvents (e.g., heptane, toluene, ethyl acetate/heptane mixtures, water). A good solvent will dissolve the compound when heated and show significant crystal formation upon cooling.

Q4: My product is an oil. Can I still use a method similar to recrystallization?

If your product is an oil, you can attempt to "oil out" the impurities. This involves dissolving the crude oil in a suitable solvent and then adding an anti-solvent to precipitate the impurities, leaving your desired compound in solution. Alternatively, you can proceed directly to purification by column chromatography or acid-base extraction.

Q5: When is column chromatography the best choice for purification?

Column chromatography is a powerful technique for separating compounds with different polarities.[2] It is particularly useful for:

  • Separating the desired monoester from the non-polar diester byproduct.

  • Separating the two regioisomers of the monoester, which may have slightly different polarities.

  • Purifying oily products that cannot be recrystallized.

Q6: How can I prevent my carboxylic acid from streaking on a silica gel column?

Streaking of carboxylic acids on silica gel is a common issue due to the acidic nature of both the compound and the stationary phase. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid (0.5-2%), to the eluent.[3] This helps to keep the carboxylic acid protonated and reduces its interaction with the silica gel, resulting in sharper bands.

Part 2: Troubleshooting Guide

This section addresses common problems encountered during the purification of 2-(5-Methylhexoxycarbonyl)benzoic acid.

Troubleshooting Decision Tree

troubleshooting start Purification Issue low_yield Low Yield After Recrystallization start->low_yield oily_product Oily Product After Recrystallization start->oily_product no_crystallization No Crystallization Occurs start->no_crystallization persistent_impurities Impurities Remain After One Purification Step start->persistent_impurities isomer_separation Difficulty Separating Regioisomers start->isomer_separation solution_low_yield Check for precipitation in hot filtration. Ensure slow cooling. Concentrate mother liquor for a second crop. low_yield->solution_low_yield solution_oily_product Product may have a low melting point or be impure. Try a different solvent system or switch to chromatography. oily_product->solution_oily_product solution_no_crystallization Solution may be too dilute - evaporate some solvent. Scratch the inside of the flask. Add a seed crystal. no_crystallization->solution_no_crystallization solution_persistent_impurities Combine purification methods. E.g., Acid-base extraction followed by recrystallization. persistent_impurities->solution_persistent_impurities solution_isomer_separation Optimize column chromatography conditions. Try a different eluent system or a different stationary phase. isomer_separation->solution_isomer_separation

Caption: Troubleshooting decision tree for common purification issues.

Part 3: Detailed Experimental Protocols

Overall Purification Workflow

workflow start Crude 2-(5-Methylhexoxycarbonyl)benzoic acid recrystallization Protocol 1: Recrystallization start->recrystallization If solid extraction Protocol 2: Acid-Base Extraction start->extraction If oily or impurities persist recrystallization->extraction If impurities persist analysis Purity Analysis (TLC, NMR, MP) recrystallization->analysis If pure extraction->recrystallization Precipitated solid chromatography Protocol 3: Column Chromatography extraction->chromatography If still impure chromatography->analysis

Caption: General purification workflow for 2-(5-Methylhexoxycarbonyl)benzoic acid.

Protocol 1: Purification by Recrystallization

This protocol is adapted from general procedures for the recrystallization of benzoic acid and its derivatives.[3][4][6][7]

Materials:

  • Crude 2-(5-Methylhexoxycarbonyl)benzoic acid

  • Selected recrystallization solvent (e.g., toluene, heptane, or a mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.[4]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Large, pure crystals will form during slow cooling.[6] The flask can then be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[7]

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral impurities.[5]

Materials:

  • Crude product

  • Diethyl ether or ethyl acetate

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Separatory funnel

  • Beakers and flasks

Procedure:

  • Dissolution: Dissolve the crude product in an organic solvent like diethyl ether or ethyl acetate in a separatory funnel.

  • Extraction: Add saturated sodium bicarbonate solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup from carbon dioxide evolution.

  • Separation: Allow the layers to separate. The deprotonated carboxylate salt of the desired product will be in the aqueous (bottom) layer. Drain the aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete transfer of the acidic product.

  • Acidification: Cool the combined aqueous layers in an ice bath and slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), at which point the purified product will precipitate out.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 3: Purification by Column Chromatography

This protocol is for the separation of components based on polarity.

Materials:

  • Crude product

  • Silica gel (for column chromatography)

  • Eluent (e.g., a mixture of hexane and ethyl acetate, with 0.5% acetic acid)

  • Chromatography column

  • Collection tubes or flasks

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack the chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by Thin Layer Chromatography (TLC). For visualization, a UV lamp can be used, or a bromocresol green stain can specifically detect the acidic product as a yellow spot on a blue background.[8]

  • Combine and Evaporate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified compound.

Part 4: Data Summary

ParameterExpected Result
Appearance White to off-white solid or crystalline powder.
Thin Layer Chromatography (TLC) A single spot with a consistent Rf value in a given eluent system.
TLC Visualization (Bromocresol Green) A distinct yellow spot on a blue background, confirming the acidic nature.[8]
Melting Point A sharp melting point range of 1-2 °C.
Proton NMR (¹H NMR) The spectrum should be clean, with integrals corresponding to the expected number of protons for 2-(5-Methylhexoxycarbonyl)benzoic acid.

Part 5: References

  • TLC Visualization Methods. (n.d.). Retrieved February 13, 2026, from [Link]

  • Thin Layer Chromatography (TLC). (n.d.). Organic Chemistry at CU Boulder. Retrieved February 13, 2026, from [Link]

  • The Recrystallization of Benzoic Acid. (n.d.). Retrieved February 13, 2026, from [Link]

  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). SlideShare. Retrieved February 13, 2026, from [Link]

  • Phthalic anhydride. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Reactions of Phthalic Anhydride with Alcohols. (2001). Asian Journal of Chemistry, 13(4), 1415-1420.

  • Synthesis and reactions of Phthalic anhydride derivatives. (n.d.). Prezi. Retrieved February 13, 2026, from [Link]

  • Isolation of a Carboxylic acid. (2019, April 18). Reddit. Retrieved February 13, 2026, from [Link]

Sources

Troubleshooting

2-(5-Methylhexoxycarbonyl)benzoic acid stability and degradation

Technical Support Center: 2-(5-Methylhexoxycarbonyl)benzoic Acid Stability & Degradation Topic: Stability, degradation kinetics, and handling of 2-(5-Methylhexoxycarbonyl)benzoic acid (Mono-5-methylhexyl phthalate). Targ...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-(5-Methylhexoxycarbonyl)benzoic Acid Stability & Degradation

Topic: Stability, degradation kinetics, and handling of 2-(5-Methylhexoxycarbonyl)benzoic acid (Mono-5-methylhexyl phthalate). Target Audience: Pharmaceutical Researchers, Analytical Chemists, and Formulation Scientists.

Introduction: The Molecule & Its Vulnerabilities

2-(5-Methylhexoxycarbonyl)benzoic acid (CAS generic ref: Mono-alkyl phthalate class) is a mono-ester of phthalic acid. Often encountered as a primary metabolite of plasticizers (like di-isoheptyl phthalate) or as a specific impurity in drug synthesis, its stability is governed by a unique intramolecular mechanism.

Unlike simple linear esters, this molecule possesses a free carboxylic acid group ortho to the ester linkage. This structural proximity drives anchimeric assistance (neighboring group participation), making the compound significantly more labile than its diester counterparts or para-isomers.

Module 1: Degradation Mechanisms & Causality

To troubleshoot stability issues effectively, you must understand why the molecule degrades. It is not merely "sensitive to water"; it is chemically programmed to cyclize.

Intramolecular Cyclization (The "Backbiting" Mechanism)

Under acidic or neutral conditions, the free carboxylic acid protonates the ester carbonyl oxygen. The nucleophilic oxygen of the carboxylic acid then attacks the ester carbon, forming a cyclic tetrahedral intermediate. This collapses to form Phthalic Anhydride , expelling 5-methylhexanol.

  • Trigger: Heat, Acidic pH (< pH 4), Gas Chromatography (thermal stress).

  • Outcome: "Ghost peaks" of phthalic anhydride in GC; conversion to Phthalic Acid in aqueous media.

Hydrolysis (Saponification)

Under alkaline conditions (pH > 8), the mechanism shifts. Hydroxyl ions (OH⁻) directly attack the ester carbonyl. This pathway is irreversible and rapid, yielding Phthalic Acid (as the dicarboxylate salt) and 5-methylhexanol .

Transesterification

If stored in alcoholic solvents (e.g., Methanol, Ethanol) with trace acid/base catalysts, the 5-methylhexyl group can be exchanged, leading to artifacts like Methyl Phthalate or Ethyl Phthalate.

Module 2: Visualizing the Pathway

The following diagram illustrates the competing degradation pathways you must control.

DegradationPathways Compound 2-(5-Methylhexoxycarbonyl) benzoic acid Anhydride Phthalic Anhydride (Cyclic Intermediate) Compound->Anhydride Acid/Heat (Anchimeric Assistance) PhthalicAcid Phthalic Acid (Final Degradant) Compound->PhthalicAcid Base Hydrolysis (Direct Saponification) Alcohol 5-Methylhexanol (Byproduct) Compound->Alcohol Released Anhydride->PhthalicAcid Rapid Hydrolysis (+H2O) Anhydride->Alcohol Released

Caption: Figure 1. Dual degradation pathways showing the acid-catalyzed cyclization to phthalic anhydride and base-catalyzed direct hydrolysis.

Module 3: Troubleshooting Guide (Q&A)

Q1: I am seeing two peaks in my HPLC chromatogram that coalesce or change ratio over time. What is happening?

  • Diagnosis: You are likely observing the equilibrium between the ionized and unionized forms, or the hydrolysis product (Phthalic Acid).

  • The Fix:

    • Check pH: Ensure your mobile phase pH is buffered. If pH is near the pKa of the free acid (~2.9), you will see peak splitting. Buffer to pH 2.5 (fully protonated) or pH 6.0 (fully ionized) for sharp peaks.

    • Verify Identity: Run a standard of Phthalic Acid. If the new peak matches, degradation has occurred.

Q2: My GC-MS analysis shows Phthalic Anhydride, but my LC-MS shows the parent compound. Is my sample degraded?

  • Diagnosis: Likely False Degradation . The high temperature of the GC injection port (typically 250°C+) drives the thermal cyclization of the monoester into phthalic anhydride in situ.

  • The Fix:

    • Switch to LC-MS: This is the gold standard for mono-phthalates as it avoids thermal stress.

    • Derivatization: If you must use GC, derivatize the free carboxylic acid (e.g., methylation with diazomethane) to block the cyclization mechanism before injection.

Q3: The compound is precipitating out of my aqueous buffer.

  • Diagnosis: 2-(5-Methylhexoxycarbonyl)benzoic acid is amphiphilic but dominated by the hydrophobic 5-methylhexyl tail. Its solubility drops drastically at acidic pH where the carboxyl group is protonated.

  • The Fix:

    • Maintain pH > 5.0 to keep the carboxylate ionized (

      
      ), which significantly increases solubility.
      
    • Use a co-solvent like Acetonitrile or DMSO (10-20%) if working at neutral/acidic pH.

Q4: Can I store stock solutions in Methanol?

  • Diagnosis: Risky. Over time, trace acidity can catalyze transesterification, converting your specific 5-methylhexyl ester into Methyl Hydrogen Phthalate.

  • The Fix: Use Acetonitrile or DMSO for stock solutions. These are non-nucleophilic aprotic solvents that prevent transesterification.

Module 4: Experimental Protocols

Protocol A: Forced Degradation Study (Stress Testing)

Objective: To validate stability-indicating analytical methods.

ConditionReagent/SettingDurationExpected Outcome
Acid Hydrolysis 0.1 N HCl24 hrs @ 60°CPartial conversion to Phthalic Acid via Anhydride.
Base Hydrolysis 0.1 N NaOH4 hrs @ RTRapid, complete conversion to Phthalic Acid.
Oxidation 3% H₂O₂24 hrs @ RTMinimal effect (Phthalate ring is stable to mild oxidation).
Thermal Solid state24 hrs @ 80°CFormation of Phthalic Anhydride (check via IR/NMR).
Protocol B: Recommended HPLC Method

Designed to separate the parent monoester from Phthalic Acid and the Anhydride.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0 to suppress ionization).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B (Elute Phthalic Acid early).

    • 2-10 min: Ramp to 90% B (Elute Parent Monoester).

    • 10-12 min: Hold 90% B (Wash hydrophobic impurities).

  • Detection: UV @ 230 nm (Phthalate absorption max) and 280 nm.

  • Flow Rate: 1.0 mL/min.

Module 5: Frequently Asked Questions (FAQs)

Q: What is the shelf-life of the solid material? A: When stored at -20°C in a desiccator, the solid is stable for >2 years. Moisture is the enemy; hydrolysis in the solid state is slow but possible if the powder is hygroscopic.

Q: Is this compound toxic? A: Treat as a potential endocrine disruptor. Mono-alkyl phthalates are bioactive metabolites of dialkyl phthalate plasticizers. Use full PPE (gloves, goggles, fume hood).

Q: Why does the Certificate of Analysis (CoA) list "Phthalic Acid" as a known impurity? A: Because synthesis of the monoester involves reacting Phthalic Anhydride with 5-methylhexanol. Unreacted anhydride hydrolyzes to Phthalic Acid during workup. It is a process impurity, not necessarily a degradation product if present initially.

References

  • Hydrolysis Kinetics of Phthalic Esters : Title: "Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates." Source: ResearchGate (2025).[1] URL:[Link]

  • Base Hydrolysis Mechanisms : Title: "Kinetics of Phthalate Reactions With Ammonium Hydroxide in Aqueous Matrix." Source: PubMed (Water Research, 2001). URL:[Link]

  • General Phthalate Degradation : Title: "Kinetic analysis of the transformation of phthalate esters in a series of stoichiometric reactions in anaerobic wastes." Source: PubMed. URL:[Link]

Sources

Optimization

Technical Support Center: HPLC Analysis of 2-(5-Methylhexoxycarbonyl)benzoic Acid

Welcome to the Advanced Chromatography Support Hub. Ticket Subject: Method Development & Troubleshooting for Phthalate Monoesters Molecule Profile: 2-(5-Methylhexoxycarbonyl)benzoic acid Synonyms: Mono-(5-methylhexyl) ph...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Ticket Subject: Method Development & Troubleshooting for Phthalate Monoesters Molecule Profile: 2-(5-Methylhexoxycarbonyl)benzoic acid Synonyms: Mono-(5-methylhexyl) phthalate (MnHxP), Isoheptyl mono-phthalate.

Executive Summary: The Molecule & The Challenge

Before troubleshooting, we must understand the analyte. 2-(5-Methylhexoxycarbonyl)benzoic acid is a phthalate monoester . It consists of a hydrophobic 5-methylhexyl tail and a hydrophilic, ionizable benzoic acid head group.

  • Chemical Nature: Weak Acid (pKa ≈ 3.8 – 4.2).

  • Chromophore: Benzene ring (UV active).

  • Primary Challenge: The free carboxylic acid moiety interacts with residual silanols on silica columns, causing severe peak tailing. The hydrophobic tail requires significant organic solvent for elution, often leading to resolution issues with co-eluting matrix components.

Part 1: The "Golden Standard" Method Protocol

Start here. 80% of issues are resolved by adhering to this baseline configuration.

Objective: Achieve symmetrical peak shape (


) and resolution (

) from Phthalic Acid (hydrolysis product).
Recommended Chromatographic Conditions
ParameterSpecificationScientific Rationale
Column C18 (End-capped) or Phenyl-Hexyl (e.g., Zorbax Eclipse Plus C18 or Phenomenex Kinetex Biphenyl)End-capping blocks silanols to prevent acid-tailing.[1] Phenyl phases offer unique selectivity for the aromatic ring via

interactions.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7) OR 20mM Phosphate Buffer (pH 2.5)Low pH is critical. You must operate >1 pH unit below the pKa (~4.0) to keep the acid protonated (neutral) and interacting with the C18 chain.
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks than Methanol for aromatic acids due to lower viscosity and better dipole alignment.
Gradient 5% B to 95% B over 15 minsPhthalic acid (impurity) elutes early (<10% B). The Monoester elutes mid-gradient (~60-70% B).
Flow Rate 1.0 mL/min (Standard HPLC)Optimized for Van Deemter efficiency on 3.5µm or 5µm particles.
Detection UV @ 230 nm (Primary) & 254 nm230 nm targets the phthalate ester carbonyl absorption (higher sensitivity).
Temperature 35°C - 40°CSlightly elevated temperature reduces viscosity and improves mass transfer, sharpening the peak.
Part 2: Troubleshooting Guides (Q&A Format)
Ticket #1: "My peak is tailing (Asymmetry > 1.5). It looks like a shark fin."

Diagnosis: Secondary Silanol Interactions. The free carboxylic acid on your molecule is deprotonating (becoming negative) or interacting with exposed hydroxyl groups (silanols) on the silica support of your column.

Troubleshooting Protocol:

  • Check Mobile Phase pH:

    • The Fix: Ensure pH is ≤ 3.0 .

    • Why: If pH is near the pKa (3.8–4.2), the molecule splits between neutral and ionized states, causing peak broadening and retention drift. At pH 2.5, it is 99% protonated (neutral) and behaves well on C18.

  • Evaluate Buffer Strength:

    • The Fix: If using Formic Acid (0.1%), switch to 20-25 mM Phosphate Buffer (pH 2.5) .

    • Why: Formic acid provides pH control but low ionic strength. Phosphate masks silanols more effectively.

  • Column Health Check:

    • The Fix: Switch to a "Polar Embedded" or "Polar End-capped" column (e.g., Waters SymmetryShield or Agilent Bonus-RP).

    • Why: These columns have a functional group near the surface that shields the silica, specifically designed for acidic compounds.

Visual Logic: Tailing Troubleshooting Tree

TailingTroubleshoot Start Issue: Peak Tailing (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLow Is pH < 3.0? CheckPH->IsLow LowerPH Action: Lower pH to 2.5 (Use Phosphate or Formic Acid) IsLow->LowerPH No CheckCol Step 2: Check Column Type IsLow->CheckCol Yes LowerPH->CheckCol IsEndcapped Is Column End-capped? CheckCol->IsEndcapped SwitchCol Action: Switch to High-Purity End-capped C18 IsEndcapped->SwitchCol No BufferStr Step 3: Increase Ionic Strength IsEndcapped->BufferStr Yes UsePhos Action: Switch from Formic to 25mM Phosphate BufferStr->UsePhos

Caption: Decision tree for diagnosing and resolving peak tailing in acidic analytes.

Ticket #2: "I see a 'Ghost Peak' or Split Peak eluting earlier than expected."

Diagnosis: Hydrolysis or Injection Solvent Mismatch. Phthalate monoesters are susceptible to hydrolysis, converting back into Phthalic Acid (which elutes very early) and the alcohol (5-methylhexanol).

Troubleshooting Protocol:

  • Check Sample Diluent:

    • The Issue: Dissolving the sample in 100% strong organic (ACN/MeOH) when the starting mobile phase is 95% water causing "solvent shock" (peak splitting).

    • The Fix: Dissolve sample in 50:50 Water:ACN .

  • Verify Stability:

    • The Issue: The ester bond hydrolyzes in highly basic or highly acidic solutions over time.

    • The Fix: Prepare standards fresh. Do not store in basic buffers (pH > 7).

  • Identify the Impurity:

    • Run a standard of Phthalic Acid .[2] If the "Ghost Peak" matches its retention time, your sample is degrading.

Ticket #3: "Retention time is drifting between runs."

Diagnosis: Column Equilibration or Temperature Fluctuations. The hydrophobic 5-methylhexyl tail requires time to re-equilibrate with the stationary phase after a gradient run.

Troubleshooting Protocol:

  • Equilibration Time:

    • Rule: Ensure post-time is at least 5-7 column volumes . For a standard 4.6 x 150mm column (Vm ≈ 1.6 mL), you need ~10 mL of flow at starting conditions (10 mins at 1 mL/min) before the next injection.

  • Temperature Control:

    • Rule: Never run at "Ambient". Use a column oven set to 35°C or 40°C. A 1°C change can shift retention by 2-3% for hydrophobic esters.

Part 3: Separation Workflow (Impurity Profiling)

When analyzing 2-(5-Methylhexoxycarbonyl)benzoic acid, you are often looking for it in the presence of its parent (Di-ester) or breakdown product (Acid).

The Gradient Strategy:

  • 0 - 2 min (Low Organic): Elute Phthalic Acid (very polar).

  • 2 - 10 min (Ramp to High Organic): Elute Mono-ester (Target).

  • 10 - 15 min (High Organic Hold): Wash off Di-ester (Very hydrophobic).

Visual Logic: Separation Gradient Profile

GradientProfile Start Start (5% B) Phthalic Phthalic Acid (Elutes ~2 min) Start->Phthalic Isocratic Hold Ramp Gradient Ramp (5% -> 95% B) Phthalic->Ramp MonoEster Target Mono-Ester (Elutes ~8-10 min) Ramp->MonoEster Mid-Gradient Hold Hold (95% B) MonoEster->Hold DiEster Parent Di-Ester (Elutes ~13 min) Hold->DiEster Wash Step

Caption: Gradient strategy to separate the target mono-ester from polar impurities and hydrophobic parent compounds.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Agilent Technologies. (2020). Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Application Note 5990-4864EN.

  • Sigma-Aldrich (Merck). (2023).[3] HPLC Troubleshooting Guide: Peak Tailing.

  • U.S. EPA. (2007). Method 8061A: Phthalate Esters by Gas Chromatography with Electron Capture Detection (GC/ECD). (While GC based, this outlines the chemical properties and hydrolysis risks of phthalate esters).

  • PubChem. (2024). Compound Summary: Monomethyl phthalate (Structural Analog). National Library of Medicine.

Sources

Troubleshooting

Technical Support Center: Synthesis and Scale-Up of 2-(5-Methylhexoxycarbonyl)benzoic Acid

Introduction Welcome to the technical support guide for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This document is designed for researchers, chemists, and process development professionals who are working on or planning to scale up the production of this mono-ester of phthalic acid. 2-(5-Methylhexoxycarbonyl)benzoic acid is a versatile intermediate, valuable for its bifunctional nature, combining a carboxylic acid and an ester moiety. This structure makes it a key building block in the synthesis of specialized polymers, resins, and potentially as a component in complex pharmaceutical intermediates.

This guide provides a comprehensive overview of a robust synthetic protocol, addresses critical scale-up challenges, and offers a detailed troubleshooting guide in a practical question-and-answer format. Our goal is to equip you with the technical insights and field-proven advice necessary to navigate the complexities of moving from lab-scale synthesis to pilot or manufacturing scale.

Section 1: Synthesis Overview and Mechanism

The most direct and industrially viable route to 2-(5-Methylhexoxycarbonyl)benzoic acid is through the selective mono-esterification of phthalic anhydride with 5-methylhexanol. This reaction involves the nucleophilic acyl substitution of the alcohol onto one of the carbonyl groups of the anhydride, leading to a ring-opening event.

Overall Reaction Scheme:

Reaction Mechanism

The reaction proceeds via a nucleophilic attack of the alcohol on an anhydride carbonyl. The first step, the formation of the monoester, is a facile and often exothermic process that occurs readily, while the subsequent esterification to a diester is a slower, typically catalyzed equilibrium reaction.[1][2] Our goal is to favor the formation of the monoester and prevent the formation of the diester byproduct.

Reaction_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product PA Phthalic Anhydride INT Tetrahedral Intermediate PA->INT Nucleophilic Attack (Fast, Exothermic) ROH 5-Methylhexanol ROH->INT PROD 2-(5-Methylhexoxycarbonyl) benzoic acid INT->PROD Ring Opening & Proton Transfer

Caption: Mechanism of mono-esterification of phthalic anhydride.

Section 2: Detailed Experimental Protocol (Laboratory Scale)

This protocol describes a reliable method for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid on a laboratory scale. It is designed to maximize the yield of the desired monoester while minimizing the formation of the diester byproduct.

Experimental Workflow Diagram

Workflow start Start reagents 1. Charge Reactor: - Phthalic Anhydride - Toluene start->reagents heat_dissolve 2. Heat to 60-70°C to dissolve reagents->heat_dissolve add_alcohol 3. Add 5-Methylhexanol dropwise (control exotherm) heat_dissolve->add_alcohol react 4. Stir at 80-90°C for 2-4 hours add_alcohol->react monitor 5. Monitor by TLC/HPLC (disappearance of anhydride) react->monitor cool 6. Cool to Room Temp. monitor->cool extract 7. Extract with aq. NaHCO3 (Product moves to aqueous layer) cool->extract separate 8. Separate Layers (Discard organic layer) extract->separate acidify 9. Acidify Aqueous Layer with HCl to pH 1-2 separate->acidify precipitate 10. Collect Precipitate by Filtration acidify->precipitate wash 11. Wash with Cold Water precipitate->wash dry 12. Dry under Vacuum wash->dry analyze 13. Analyze Product (NMR, IR, MP, Purity) dry->analyze end End analyze->end

Caption: Step-by-step experimental workflow for synthesis.

Materials and Reagents
ReagentMolar Mass ( g/mol )Amount (g)MolesMolar Eq.
Phthalic Anhydride148.12148.11.001.0
5-Methylhexanol116.20122.01.051.05
Toluene-500 mL--
Sodium Bicarbonate-~100 g--
Hydrochloric Acid (conc.)-As needed--
Deionized Water-~2 L--
Step-by-Step Procedure
  • Reaction Setup: Equip a 1 L, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a thermocouple. Charge the flask with phthalic anhydride (148.1 g, 1.00 mol) and toluene (500 mL).

  • Dissolution: Begin stirring and gently heat the mixture to 60-70°C to dissolve the phthalic anhydride.

  • Alcohol Addition: Slowly add 5-methylhexanol (122.0 g, 1.05 mol) to the reaction mixture over 30-45 minutes. Monitor the internal temperature closely; an exotherm is expected. Maintain the temperature below 90°C during the addition.

  • Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain for 2-4 hours. The reaction can be monitored for the disappearance of phthalic anhydride using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up - Extraction: Cool the reaction mixture to room temperature. Transfer the mixture to a 2 L separatory funnel. Extract the product by adding a saturated aqueous solution of sodium bicarbonate (prepare by dissolving ~100 g of NaHCO₃ in 1 L of water). Add the bicarbonate solution in portions, shaking carefully after each addition to release the CO₂ gas that evolves. Continue adding until the aqueous layer is basic (pH > 8). The desired product, being a carboxylic acid, will transfer to the aqueous layer as its sodium salt.

  • Separation: Allow the layers to separate completely. The upper organic layer (toluene containing unreacted alcohol and any diester byproduct) is drained and discarded.

  • Work-up - Precipitation: Cool the aqueous layer in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid until the pH of the solution is 1-2. A white precipitate of 2-(5-Methylhexoxycarbonyl)benzoic acid will form.

  • Isolation and Drying: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with two portions of cold deionized water (2 x 100 mL). Dry the product in a vacuum oven at 50-60°C to a constant weight.

  • Analysis: Characterize the final product by ¹H NMR, IR spectroscopy, and melting point. Assess purity by HPLC. A typical yield is 85-95%.

Section 3: Scale-Up Challenges & Considerations (Q&A)

Scaling this synthesis from the lab to a pilot plant or manufacturing facility introduces significant challenges that require careful planning and engineering controls.

Q1: How do I manage the reaction exotherm during the initial ring-opening on a multi-kilogram scale?

Answer: The initial reaction between phthalic anhydride and 5-methylhexanol is rapid and exothermic. In a large reactor, the surface-area-to-volume ratio decreases, making heat removal less efficient. Uncontrolled exotherms can lead to side reactions, solvent boiling, and dangerous pressure build-up.

  • Engineering Controls:

    • Jacketed Reactors: Use a reactor with a cooling jacket and a reliable heat transfer fluid. Ensure the cooling system has sufficient capacity to handle the maximum expected heat load.

    • Controlled Addition: The most critical control parameter is the addition rate of the 5-methylhexanol. Add the alcohol sub-surface at a slow, controlled rate while monitoring the internal batch temperature. An automated dosing system linked to a temperature probe is highly recommended.

  • Process Modifications:

    • Semi-Batch Process: Operate in a semi-batch mode where the phthalic anhydride solution is brought to temperature, and the alcohol is added over several hours.

    • Lower Initial Temperature: Start the addition at a lower temperature (e.g., 40-50°C) and allow the exotherm to bring the batch up to the target reaction temperature (80-90°C). This utilizes the reaction's own heat and reduces energy input.

Q2: The formation of the diester, di(5-methylhexyl) phthalate, is my main impurity concern. How can I minimize it during a longer, large-scale run?

Answer: Diester formation is the primary side reaction and is favored by excess alcohol, high temperatures, and the presence of strong acid catalysts.[3] Since this is an equilibrium reaction, the removal of water would also drive it forward, though water is not formed in the primary mono-esterification step.[1]

  • Stoichiometry Control: Use only a slight excess of the alcohol (1.0 to 1.05 equivalents). A large excess will significantly increase the rate of diester formation.

  • Avoid Strong Acid Catalysts: For this specific mono-esterification, a catalyst is often not required. If a catalyst is needed to push the reaction to completion, avoid strong protic acids like sulfuric acid, which aggressively catalyze the second esterification.[4] A milder Lewis acid or performing the reaction at a slightly higher temperature without a catalyst is preferable.

  • Temperature and Time: Do not exceed the recommended reaction temperature (max 90-100°C). Once HPLC analysis shows that the phthalic anhydride is consumed, cool the reaction down. Prolonged heating will only serve to increase the amount of diester.

Q3: My large-scale batch is showing incomplete conversion, or the reaction has stalled. What are the likely causes?

Answer: Stalling at scale often points to mass transfer or mixing issues.

  • Poor Mixing: In large reactors, ensuring homogeneity is crucial. If the alcohol is not effectively dispersed, localized areas of high concentration can lead to side reactions, while other areas remain unreacted. Ensure the agitator design (e.g., pitched-blade turbine, anchor) is appropriate for the vessel geometry and fluid viscosity. Check for and eliminate any dead spots in the reactor.

  • Solid Starting Material: If phthalic anhydride is not fully dissolved before the alcohol addition begins, its available surface area for reaction is limited, leading to a slow and incomplete reaction. Verify complete dissolution visually if possible, or hold at the dissolution temperature for a validated amount of time.

  • Inaccurate Temperature Reading: Ensure the temperature probe is correctly placed to measure the actual bulk temperature of the reaction mass, not just the temperature near the reactor wall.

Q4: What are the best practices for purifying 2-(5-Methylhexoxycarbonyl)benzoic acid at a multi-kilogram scale?

Answer: The lab-scale purification (extractive work-up followed by precipitation) is robust and scalable, but requires handling large volumes of aqueous waste.

  • Extraction and Precipitation: This remains the preferred method. Use a jacketed, agitated vessel for the extraction and precipitation steps to ensure good mixing and temperature control. The primary challenge is the handling of large volumes and the filtration of the resulting slurry.

    • Equipment: Use a centrifuge or a large-scale filter press (like a Nutsche filter/dryer) for efficient solid-liquid separation and washing.

  • Recrystallization: If the precipitated product requires further purification to remove the diester, recrystallization is an option. A mixed solvent system like toluene/heptane or ethanol/water might be effective. The product is dissolved in a minimal amount of the good solvent (toluene, ethanol) at an elevated temperature, and the anti-solvent (heptane, water) is added to induce crystallization upon cooling.

  • Melt Crystallization: For very large scales, melt crystallization can be an energy-efficient, solvent-free purification method, though it requires specialized equipment.[5]

Section 4: Troubleshooting Guide (FAQs)

This section addresses common issues encountered during and after the synthesis.

Troubleshooting Decision Tree

Troubleshooting start Problem Observed low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes workup_loss Losses during Work-up? low_yield->workup_loss No oily_product Oily/Gummy Product? impure_product->oily_product Yes wrong_color Off-Color Product? impure_product->wrong_color No sol_incomplete Solution: Check reaction time/temp. Verify raw material quality. incomplete_rxn->sol_incomplete sol_workup_ph Solution: Check pH during extraction (>8) and precipitation (1-2). Avoid excessive washing. workup_loss->sol_workup_ph sol_oily_diester Cause: High diester or residual solvent/alcohol. Solution: Optimize reaction. Improve drying. Recrystallize. oily_product->sol_oily_diester sol_color Cause: Thermal degradation or impurities in starting material. Solution: Lower reaction temp. Use high-purity reagents. wrong_color->sol_color

Caption: Decision tree for troubleshooting common synthesis issues.

Q: My final product is a sticky solid or an oil instead of a crystalline powder. What went wrong?

A: This is a classic sign of impurities depressing the melting point.

  • Primary Cause: The most likely impurity is the diester byproduct, di(5-methylhexyl) phthalate, which is an oil at room temperature. Even a small percentage can prevent your product from solidifying properly.

  • Other Causes: Residual toluene or unreacted 5-methylhexanol can also lead to an oily product. Ensure your product is thoroughly dried under vacuum.

  • Solution: Review your reaction conditions to minimize diester formation (see Section 3, Q2). If the impurity is already present, purification by recrystallization is the best option.

Q: After the basic extraction, my organic layer still contains a lot of product according to TLC/HPLC. Why?

A: This indicates an inefficient extraction, which can happen for two reasons:

  • Insufficient Base: You may not have added enough sodium bicarbonate solution to fully deprotonate all of the carboxylic acid product and bring it into the aqueous layer. Always check that the pH of the aqueous layer is robustly basic (pH > 8) after extraction.

  • Poor Mixing: On a larger scale, insufficient agitation during the extraction will lead to poor mass transfer between the organic and aqueous phases. Ensure vigorous mixing for an adequate amount of time.

Q: The color of my final product is yellow or brown, but I expect a white solid. How can I fix this?

A: Color formation is typically due to thermal degradation or impurities in the starting materials.

  • Thermal Stress: Running the reaction at too high a temperature (>110-120°C) or for an excessively long time can cause decomposition and the formation of colored byproducts.

  • Starting Material Quality: Use high-purity phthalic anhydride and 5-methylhexanol. Impurities in the starting materials can be carried through the process or react to form colored species.

  • Purification: An activated carbon (charcoal) treatment during a recrystallization step can often remove colored impurities.

Q: How do I remove unreacted 5-methylhexanol from my final product?

A: The described work-up is designed to remove the unreacted alcohol. Since 5-methylhexanol is not acidic, it should remain in the toluene layer during the basic extraction. If it is still present in your final product, it indicates an issue with the phase separation step where some of the organic layer was carried over with the aqueous layer. Ensure a clean separation of layers. If the final product is contaminated, washing the solid filter cake with a non-polar solvent in which the product is insoluble (like cold heptane or hexane) can help remove residual alcohol.

References

  • MDPI. (n.d.). Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. Retrieved from [Link]

  • Wikipedia. (n.d.). Phthalates. Retrieved from [Link]

  • ResearchGate. (2015). Plasticizers: Synthesis of phthalate esters via FeCl3-catalyzed nucleophilic addition of alcohols to phthalic anhydride. Retrieved from [Link]

  • Current World Environment. (2010). Esterification of phthalic anhydride with n-Butanol using eco-friendly solid acid catalyst-sulfamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US4675434A - Process for producing phthalic acid esters.
  • Royal Society of Chemistry. (n.d.). Pressure effect on the esterification of phthalic anhydride in supercritical CO2. Retrieved from [Link]

  • Chemistry Research Journal. (2023). Synthesis and characterization of Benzoic Acid. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Synthesis of 2-propoxy-5-methylbenzoic acid. Retrieved from [Link]

  • National Bureau of Standards. (n.d.). Preparation of benzoic acid of high purity. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the manufacture of benzoic acid and salts thereof.
  • Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
  • Google Patents. (n.d.). US4675434A - Process for producing phthalic acid esters.
  • Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]

  • PMC - NIH. (n.d.). Phthalic Acid Esters: Natural Sources and Biological Activities. Retrieved from [Link]

  • ResearchGate. (1994). Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst. Retrieved from [Link]

  • European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2. Retrieved from [Link]

  • Google Patents. (n.d.). US4092353A - Process for the purification of benzoic acid.
  • PMC - NIH. (n.d.). Synthesis of 2-Propoxy-5-Methylbenzoic Acid. Retrieved from [Link]

  • European Patent Office. (n.d.). METHOD FOR PURIFICATION OF BENZOIC ACID - EP 3148661 B1. Retrieved from [Link]

  • ResearchGate. (2011). Kinetic investigations on the esterification of phthalic anhydride with n-heptyl, n-nonyl or n-undecyl alcohol over sulfuric acid catalyst. Retrieved from [Link]

  • YouTube. (2016). Part 2: Synthesis of an Ester from Alcohol and Carboxylic Acid. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Catalyst Selection and Troubleshooting for the Synthesis of 2-(5-Methylhexoxycarbonyl)benzoic Acid

Welcome to the technical support center for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions regarding the catalytic synthesis of this important chemical intermediate. Our focus is on providing practical, field-tested insights to help you navigate the complexities of this reaction and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid is primarily achieved through the mono-esterification of phthalic anhydride with 5-methyl-1-hexanol. This reaction involves the nucleophilic ring-opening of the anhydride by the alcohol. While seemingly straightforward, the selection of an appropriate catalyst is crucial for achieving high yield and selectivity, and for minimizing the formation of the diester byproduct, di(5-methylhexyl) phthalate.

The reaction can be summarized as follows:

Phthalic Anhydride + 5-Methyl-1-hexanol → 2-(5-Methylhexoxycarbonyl)benzoic acid

The first step of this process, the formation of the monoester, is typically a rapid and often exothermic reaction that can even proceed without a catalyst.[1][2] However, driving the reaction to completion and controlling selectivity often necessitates catalytic intervention. The subsequent esterification of the remaining carboxylic acid to form the diester is a slower, reversible reaction that requires more forcing conditions, including the removal of water.[3]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Catalyst Selection

Question 1: What are the most common types of catalysts for the synthesis of 2-(5-Methylhexoxycarbonyl)benzoic acid, and what are the advantages and disadvantages of each?

Answer: The choice of catalyst depends on several factors, including the desired reaction rate, temperature, and tolerance for potential side products. Here is a summary of common catalyst types:

  • No Catalyst (Thermal Conditions): The reaction can be driven by heating the reactants, often in an excess of the alcohol.[4][5]

    • Advantages: This is the simplest approach, avoiding catalyst introduction and removal steps. It can be effective for achieving high conversions to the monoester.

    • Disadvantages: It may require higher temperatures and longer reaction times. The selectivity can be difficult to control, and the reaction may not go to completion.

  • Homogeneous Acid Catalysts (e.g., Sulfuric Acid, p-Toluenesulfonic Acid (p-TSA)): These are widely used due to their low cost and high activity.[6][7]

    • Advantages: They are highly effective at increasing the reaction rate, allowing for lower reaction temperatures and shorter reaction times.

    • Disadvantages: These catalysts can be difficult to remove from the reaction mixture, potentially requiring neutralization and aqueous workup steps. At higher temperatures, catalysts like sulfuric acid can cause charring and discoloration of the product.[7] They can also promote the formation of the diester byproduct.

  • Heterogeneous Solid Acid Catalysts (e.g., Alumina, Zeolites, Ion-Exchange Resins): These are considered "greener" alternatives to homogeneous catalysts.[8][9]

    • Advantages: They are easily separated from the reaction mixture by filtration, simplifying purification. They are often reusable, reducing waste and cost. Some, like bifunctional alumina, can offer high selectivity for mono-esterification.[8]

    • Disadvantages: They may exhibit lower catalytic activity compared to homogeneous catalysts, requiring higher catalyst loading or more stringent reaction conditions. Mass transfer limitations can also be a factor.

  • Organometallic Catalysts (e.g., Titanium, Zirconium, or Tin-based): These are often used in industrial settings, particularly for the production of diesters.[10]

    • Advantages: They are highly active, even at low concentrations.

    • Disadvantages: They can be sensitive to moisture and air. Residual metal contamination in the final product can be a concern, especially for pharmaceutical applications.

  • Ionic Liquids: These are salts that are liquid at low temperatures and can act as both the solvent and the catalyst.[11]

    • Advantages: They have negligible vapor pressure, are often recyclable, and can be tuned for specific reactions, leading to high yields.[11]

    • Disadvantages: They can be expensive and may require specialized handling and purification procedures.

Catalyst Comparison Table

Catalyst TypeExamplesTypical ConditionsAdvantagesDisadvantages
None (Thermal) N/A100-180°C, excess alcoholSimple, no catalyst removalSlower, may be incomplete, lower selectivity
Homogeneous Acid H₂SO₄, p-TSA80-140°CHigh activity, low costDifficult to remove, product discoloration, promotes diester formation
Heterogeneous Solid Acid Alumina, Zeolites120-180°CEasy separation, reusable, potentially high selectivityLower activity, potential mass transfer limits
Organometallic Tetrabutyl titanate180-260°CHigh activityMetal contamination, moisture sensitive
Ionic Liquids Imidazolium-based100-150°CReusable, high yield, "green"High cost, specialized handling
Troubleshooting Common Issues

Question 2: My reaction has a low yield of the desired monoester. What are the likely causes and how can I improve it?

Answer: A low yield of the monoester, 2-(5-Methylhexoxycarbonyl)benzoic acid, can stem from several factors. A systematic approach to troubleshooting is recommended.

Troubleshooting Workflow for Low Monoester Yield

low_yield_troubleshooting start Low Monoester Yield Detected check_conversion 1. Analyze Reaction Mixture (TLC, HPLC, NMR) Is starting material present? start->check_conversion check_diester 2. Is significant diester byproduct observed? check_conversion->check_diester No incomplete_rxn Incomplete Reaction check_conversion->incomplete_rxn Yes side_reaction Side Reaction Dominates check_diester->side_reaction Yes end Optimized Yield check_diester->end No, investigate other issues (e.g., purification loss) solution_incomplete Increase Reaction Time Increase Temperature Increase Catalyst Loading incomplete_rxn->solution_incomplete solution_side_reaction Lower Temperature Reduce Catalyst Loading Use a more selective catalyst (e.g., Alumina) side_reaction->solution_side_reaction solution_incomplete->end solution_side_reaction->end experimental_workflow A 1. Assemble Glassware (Flask, Condenser) B 2. Charge Reactants (Phthalic Anhydride, Alcohol) A->B C 3. Add Catalyst (e.g., p-TSA) B->C D 4. Heat and Stir (Monitor by TLC/HPLC) C->D E 5. Reaction Workup (Quench, Extract, Wash) D->E F 6. Purification (Chromatography/Recrystallization) E->F G 7. Characterization (NMR, IR, MS) F->G reaction_mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Opening & Deprotonation PA Phthalic Anhydride Activated_PA Protonated Anhydride (Activated) PA->Activated_PA H_plus H⁺ (from Catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Activated_PA->Tetrahedral_Intermediate ROH attack Alcohol 5-Methyl-1-hexanol (ROH) Monoester Monoester Product Tetrahedral_Intermediate->Monoester Ring-opening, -H⁺ H_plus_out H⁺ (Catalyst Regenerated)

Sources

Reference Data & Comparative Studies

Validation

spectroscopic data for 2-(5-Methylhexoxycarbonyl)benzoic acid confirmation

Publish Comparison Guide: Spectroscopic Confirmation of 2-(5-Methylhexoxycarbonyl)benzoic Acid Executive Summary & Core Directive The Challenge: In the analysis of phthalate metabolites, distinguishing between structural...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Confirmation of 2-(5-Methylhexoxycarbonyl)benzoic Acid

Executive Summary & Core Directive

The Challenge: In the analysis of phthalate metabolites, distinguishing between structural isomers of "isoheptyl" chains is a critical analytical bottleneck. 2-(5-Methylhexoxycarbonyl)benzoic acid (also known as Mono-5-methylhexyl phthalate, or M5MHP) is a specific metabolite of Di-isoheptyl phthalate (DIHP).[1] Standard spectral libraries often conflate it with n-heptyl or other branched isomers (e.g., 2-ethylpentyl derivatives), leading to misidentification in toxicology screens.[1]

The Solution: This guide provides a definitive Spectroscopic Confirmation Protocol . Unlike generic databases, we focus on the differential signals—specifically the 5-methylhexyl "fingerprint"—that allow you to unequivocally confirm this specific isomer against its analogs.[1]

Synthesis of the Reference Standard

To validate spectroscopic data, one must first generate a traceable reference standard.[1] Commercial standards for specific branched isomers are often unavailable; therefore, in-situ synthesis is the primary validation step.[1]

Protocol: Selective Mono-Esterification

  • Objective: Synthesize 2-(5-methylhexoxycarbonyl)benzoic acid with >98% regioselectivity.

  • Reagents: Phthalic Anhydride (1.0 eq), 5-Methyl-1-hexanol (1.1 eq), Pyridine (Catalytic), Toluene (Solvent).[1]

Step-by-Step Workflow:

  • Dissolution: Dissolve 14.8 g Phthalic Anhydride in 100 mL Toluene at 80°C.

  • Addition: Dropwise addition of 5-Methyl-1-hexanol (13.0 g) mixed with 1 mL Pyridine.

  • Reflux: Heat to 110°C for 4 hours. Note: Do not exceed 6 hours to prevent di-ester formation.[1]

  • Workup: Wash with 1N HCl (remove pyridine), then water. Evaporate solvent.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate (9:1) to remove unreacted anhydride.[1]

Spectroscopic Confirmation Data

This section details the specific signals required to confirm the identity of M5MHP.

A. Nuclear Magnetic Resonance (NMR) – The Structural Fingerprint

NMR is the only method capable of distinguishing the 5-methylhexyl chain from n-heptyl or 2-ethylpentyl isomers.[1]

Table 1: 1H-NMR Diagnostic Signals (400 MHz, CDCl3)

MoietyShift (

, ppm)
MultiplicityIntegrationDiagnostic Value (Why this matters)
Aromatic (Ortho) 7.90 – 7.95Multiplet (dd)1HCharacteristic of phthalate mono-esters (deshielded by acid).[1]
Aromatic (Ortho) 7.70 – 7.75Multiplet (dd)1HCharacteristic of phthalate mono-esters (shielded by ester).[1]
Aromatic (Meta) 7.55 – 7.65Multiplet2HGeneral aromatic backbone.[1]
Ester

-CH2
4.32 Triplet (

Hz)
2H Differentiates from 2-ethyl isomers (which show a doublet at ~4.1 ppm).[1]
Chain Bulk 1.75, 1.20-1.45Multiplets5HAlkyl chain backbone.[1]
Terminal Isopropyl 0.88 Doublet (

Hz)
6H CRITICAL CONFIRMATION. n-Heptyl shows a triplet.[1] 2-Ethyl isomers show two distinct methyls.[1]

13C-NMR Key Peaks (CDCl3):

  • Carbonyls: 172.5 (Ester), 170.1 (Acid).[1]

  • Aromatic: 132.5, 131.0, 130.8, 129.0.[1]

  • Alkyl Chain: 66.2 (O-CH2), 38.8, 29.7, 27.9 (CH-isopropyl), 22.6 (CH3 x2).[1]

B. Mass Spectrometry (LC-MS/MS) – Sensitivity

While MS cannot easily distinguish isomers, it confirms the molecular weight and phthalate core.[1]

  • Ionization: ESI Negative Mode (

    
    ).[1]
    
  • Parent Ion:

    
     263.1.[1]
    
  • Fragment Ions (MS2):

    • 
       121:  Benzoic acid fragment (Loss of ester chain + CO2).[1]
      
    • 
       77:  Phenyl ring.[1]
      
  • GC-MS (EI, 70eV):

    • Base Peak (

      
       149):  Protonated Phthalic Anhydride (Characteristic of all phthalates).[1]
      
    • Molecular Ion (

      
      ):  Weak/Absent (typical for mono-esters which dehydrate rapidly).[1]
      
C. FTIR – Functional Group Validation
  • 3300-2500 cm⁻¹: Broad O-H stretch (Carboxylic Acid Dimer).[1]

  • 1725 cm⁻¹: C=O[1] Stretch (Ester).[1]

  • 1690 cm⁻¹: C=O[1] Stretch (Conjugated Acid).[1]

  • 745 cm⁻¹: Ortho-substituted benzene ring (Out-of-plane bending).[1]

Comparative Analysis: M5MHP vs. Alternatives

Table 2: Performance Comparison of Confirmation Methods

Feature1H-NMR LC-MS/MS FTIR GC-MS
Isomer Resolution High (Distinguishes iso- vs n-alkyl)Low (Mass is identical)Low (Fingerprint region ambiguous)Low (Fragmentation identical)
Sensitivity Low (mg required)High (ng/mL detection)MediumHigh
Sample State Pure CompoundComplex Matrix (Urine/Blood)Solid/OilDerivatized Sample
Primary Use Reference Standard Validation Routine ScreeningQuick Purity CheckEnvironmental Analysis

Workflow Visualization

The following diagram illustrates the logical flow for confirming the identity of a suspected 2-(5-Methylhexoxycarbonyl)benzoic acid sample, moving from synthesis to multi-modal validation.

ConfirmationWorkflow Start Suspected Sample / Synthesized Standard Purification Purification (Recrystallization/HPLC) Start->Purification AnalysisSplit Split Sample Purification->AnalysisSplit NMR 1H-NMR Analysis (Isomer Confirmation) AnalysisSplit->NMR High Conc. MS LC-MS/MS Analysis (MW & Sensitivity) AnalysisSplit->MS Trace Conc. IR FTIR Analysis (Functional Groups) AnalysisSplit->IR Solid State Decision Data Synthesis NMR->Decision d 0.88 (d, 6H) d 4.32 (t, 2H) MS->Decision m/z 263.1 Frag: 121 IR->Decision 1725/1690 cm-1 Result Confirmed Identity: 2-(5-Methylhexoxycarbonyl)benzoic acid Decision->Result All Criteria Met

Figure 1: Integrated workflow for the synthesis, purification, and multi-modal spectroscopic confirmation of phthalate mono-esters.

References

  • National Institutes of Health (NIH) - PubChem. Phthalic Acid Monoesters and Metabolites.[1] Available at: [Link][1]

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Phthalate Metabolites in Urine.[1] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Risk Assessment of Di-isoheptyl Phthalate and its Metabolites.[1] Available at: [Link][1]

  • Silva, M. J., et al. "Detection of Phthalate Metabolites in Human Urine."[1] Environmental Health Perspectives, 2004.[1] (Contextual reference for mono-ester isolation).

Sources

Comparative

Technical Guide: Performance of 2-(5-Methylhexoxycarbonyl)benzoic Acid in Polymer Formulations

Executive Summary & Chemical Identity[1][2] 2-(5-Methylhexoxycarbonyl)benzoic acid , chemically identified as Mono-isoheptyl phthalate (MIHP) , represents a distinct class of phthalate derivatives characterized by their...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2]

2-(5-Methylhexoxycarbonyl)benzoic acid , chemically identified as Mono-isoheptyl phthalate (MIHP) , represents a distinct class of phthalate derivatives characterized by their amphiphilic nature and reactive functionality. Unlike its diester counterpart (Diisoheptyl phthalate, DIHP), which serves as a passive internal lubricant (plasticizer), MIHP functions as a reactive intermediate and a functional monomer .

This guide evaluates MIHP's performance in two critical contexts:

  • As a Functional Additive: Utilizing the free carboxylic acid group for adhesion promotion, pH-sensitive solubility, or epoxy curing.

  • As a Stability Marker: Monitoring MIHP as the primary hydrolytic degradation product of DIHP in PVC and acrylic matrices.

Chemical Profile
PropertySpecificationImplications for Formulation
CAS Number Analogous to 4376-18-5 (Methyl analog)Identification in regulatory databases.
Molecular Structure Phthalic acid mono-esterContains 1 hydrophobic tail (isoheptyl) and 1 hydrophilic head (COOH).
Acidity (pKa) ~2.9 – 3.5High reactivity with bases/epoxides; potential for equipment corrosion.
Thermal Stability Critical Instability >160°C Undergoes cyclization to Phthalic Anhydride + Isoheptyl Alcohol.

Performance Analysis: Mechanisms of Action

A. As a Reactive Curing Agent (Epoxy/Alkyd Systems)

In thermoset formulations, MIHP acts as a monofunctional chain terminator or a co-curing agent alongside anhydrides.

  • Mechanism: The free carboxyl group (-COOH) reacts with oxirane rings (epoxy) or hydroxyls. Unlike Phthalic Anhydride (PA), which crosslinks by reacting at two sites, MIHP reacts at only one site initially, reducing crosslink density.

  • Performance Outcome:

    • Flexibility: Increases impact resistance by introducing a pendant flexible isoheptyl tail into the rigid epoxy network.

    • Curing Rate: Slower than anhydrides due to the lack of ring-strain driven opening.

    • Viscosity: Acts as a reactive diluent before curing, lowering mix viscosity.

B. As a Plasticizer Degradant (PVC Systems)

In PVC formulations using DIHP, the appearance of MIHP signals hydrolytic failure .

  • The "Proton Catalysis" Loop: MIHP is an autocatalytic agent. Its free acid proton (

    
    ) catalyzes the further hydrolysis of the remaining diester plasticizer and the dehydrochlorination of the PVC backbone.
    
  • Migration Performance:

    • Aqueous Media: MIHP leaches significantly faster than DIHP due to the polar carboxyl group.

    • Lipid Media: MIHP is less soluble than DIHP, leading to phase separation or "blooming" on the surface.

Comparative Assessment

The following table contrasts MIHP with its parent anhydride and the full diester plasticizer.

FeatureMIHP (The Mono-Ester) DIHP (The Di-Ester) Phthalic Anhydride (PA)
Primary Role Reactive Additive / Adhesion PromoterPrimary PlasticizerCuring Agent / Monomer
Reactivity High (Acid-Base, Esterification)Inert (Physical spacer)Very High (Ring opening)
Water Solubility Moderate (pH dependent)Negligible (<0.1 mg/L)Hydrolyzes to acid
Thermal Behavior Decomposes to PA + Alcohol (>160°C)Stable up to ~250°CSublimes / Melts (131°C)
Migration Risk High (pH sensitive leaching)Low (Molecular weight controlled)N/A (Reacts)
Toxicity Profile Moderate (Metabolite)Low (Bound in matrix)High (Sensitizer)

Experimental Protocols

Protocol A: Thermal Reversion Analysis (TGA/DSC)

Objective: Determine the maximum processing temperature before MIHP reverts to phthalic anhydride, causing foaming (alcohol vapor) and brittleness.

Methodology:

  • Instrument: Thermogravimetric Analyzer (TGA) coupled with Mass Spectrometry (MS).

  • Sample Prep: Mix MIHP (5 wt%) into a chemically inert carrier (e.g., silica) to simulate dispersion.

  • Ramp: Heat from 25°C to 300°C at 10°C/min under

    
    .
    
  • Detection: Monitor weight loss step at ~150-180°C.

  • Validation: Track MS signals for m/z 148 (Phthalic Anhydride) and m/z 116 (Isoheptyl alcohol fragment).

    • Pass Criteria: No significant mass loss (<2%) below 150°C.

Protocol B: Migration & Leaching Test (ASTM D1239 Modified)

Objective: Compare leaching rates of MIHP vs. DIHP in aqueous environments (critical for medical tubing or food contact).

  • Film Preparation: Solvent cast PVC films containing 30 phr of plasticizer (Pure DIHP vs. 95:5 DIHP:MIHP blend).

  • Immersion: Submerge

    
     cm film samples in:
    
    • Solvent A: Distilled Water (pH 7).

    • Solvent B: Simulated Saliva (Phosphate buffer pH 6.8).

  • Incubation: 37°C for 72 hours with gentle agitation.

  • Quantification: Analyze supernatant via HPLC-UV (254 nm).

    • Stationary Phase: C18 Column.

    • Mobile Phase: Acetonitrile/Water (Gradient).

  • Calculation:

    
    
    

Mechanistic Visualization

The following diagram illustrates the dual pathway of MIHP in polymer systems: its utility in curing versus its detrimental pathway in thermal degradation.

MIHP_Pathways cluster_degradation Thermal Degradation Pathway (>160°C) cluster_application Functional Application Pathway (<120°C) MIHP 2-(5-Methylhexoxycarbonyl) benzoic acid (MIHP) PA Phthalic Anhydride (Reversion Product) MIHP->PA Cyclization Alcohol Isoheptyl Alcohol (Volatile Voiding) MIHP->Alcohol Elimination Network Flexible Polymer Network MIHP->Network Ring Opening (Mono-esterification) Epoxy Epoxy Resin (Oxirane) PA->Epoxy Curing (High Temp) Epoxy->Network Crosslinking

Caption: Figure 1: Bifurcated pathway of MIHP showing thermal instability (red) vs. functional curing utility (green).

Expert Recommendations

  • Processing Window: Strictly maintain processing temperatures below 150°C when using MIHP as a functional additive. Above this threshold, it will dehydrate back to phthalic anhydride, creating voids (bubbles) from the released alcohol and potentially scorching the polymer.

  • Neutralization: If used in aqueous dispersions (e.g., latex paints), the free acid group must be neutralized with an amine (e.g., dimethylethanolamine) to prevent coagulation and improve water solubility.

  • Storage: MIHP is hygroscopic compared to diesters. Store in sealed containers with desiccants to prevent hydrolysis-induced auto-acceleration.

References

  • Polymer Degradation Mechanisms: Thermal decomposition products of phthalates with poly(vinyl chloride). ResearchGate. Retrieved from [Link]

  • Phthalate Chemistry: Phthalic anhydride: a valuable substrate in organic transformations. Royal Society of Chemistry. Retrieved from [Link]

  • Toxicity & Metabolism: Comparative in Vivo Hepatic Effects of Di-Isononyl Phthalate (DINP) and Mono-isoheptyl phthalate. Oxford Academic / Toxicological Sciences. Retrieved from [Link]

  • Chemical Properties: Benzoic acid, 2-(methoxycarbonyl)- (Analogous structure properties). PubChem.[1][2] Retrieved from [Link]

Sources

Validation

Comparative Guide: Benzoic Acid Derivatives in High-Fidelity Organic Synthesis

Executive Summary: The Benzoyl Pharmacophore Benzoic acid derivatives are not merely passive substrates; they are tunable platforms for two of the most critical transformations in drug discovery: Nucleophilic Acyl Substi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzoyl Pharmacophore

Benzoic acid derivatives are not merely passive substrates; they are tunable platforms for two of the most critical transformations in drug discovery: Nucleophilic Acyl Substitution (Amidation/Esterification) and Transition-Metal Catalyzed Cross-Coupling .

This guide moves beyond textbook definitions to strictly compare the performance of activation strategies. We analyze the trade-offs between the "Old Guard" (Acyl Chlorides), the "Peptide Standards" (HATU/HBTU), and "Green Modernizers" (T3P), alongside emerging decarboxylative technologies.

Comparative Module A: Acylation & Amidation Efficiency

The conversion of a benzoic acid core to a benzamide or benzoate ester is the most common reaction in medicinal chemistry. However, the choice of activating agent dictates yield, purity, and safety.

Performance Matrix: Activation Agents

The following table synthesizes data on yield, safety, and atom economy for the coupling of p-substituted benzoic acids with sterically hindered amines (e.g., tert-butylamine).

FeatureBenzoyl Chloride (Acid Halide) HATU (Guanidinium Salt) T3P (Propylphosphonic Anhydride)
Mechanism Direct nucleophilic attack (SN2-like)Active ester formation (OBt/OAt)Mixed anhydride formation
Reactivity Extreme . Reacts with weak nucleophiles.High . Excellent for hindered substrates.[1]Moderate-High . Low background hydrolysis.
Epimerization High risk (via oxazolone formation).Low risk (stabilized active ester).Lowest risk .[2][3]
Safety Profile Corrosive, Lachrymator.Sensitizer . Potential explosion hazard.[2][3]Non-toxic, Non-explosive.
Workup Requires scavenger or distillation.Difficult removal of urea byproducts.Water-soluble byproducts (Simple wash).
Green Score Low (HCl gas, hydrolytic waste).Low (Poor atom economy).High (High atom economy).
Mechanistic Insight: Why T3P Outperforms in Process Chemistry

While HATU is the gold standard for small-scale discovery due to its raw power, T3P (Propylphosphonic anhydride) has emerged as the superior reagent for scale-up.

  • Causality: T3P forms a mixed anhydride that is highly reactive toward amines but relatively stable toward water. This allows the use of hydrous solvents (e.g., EtOAc/Water) and eliminates the need for dry conditions, a massive advantage over hydrolytically unstable benzoyl chlorides.

  • Safety: Unlike HATU, which poses explosion risks upon heating or friction, T3P is thermally stable.

Visualization: Activation Pathways

The diagram below maps the divergent pathways for benzoic acid activation, highlighting the intermediates that dictate selectivity.

ActivationPathways BenzoicAcid Benzoic Acid (Starting Material) BenzoylCl Benzoyl Chloride (High Reactivity/Low Selectivity) BenzoicAcid->BenzoylCl SOCl2 / (COCl)2 ActiveEster Active Ester (OBt/OAt - HATU) BenzoicAcid->ActiveEster HATU/DIPEA MixedAnhydride Mixed Anhydride (T3P Intermediate) BenzoicAcid->MixedAnhydride T3P/Base AmideProduct Benzamide Product BenzoylCl->AmideProduct Amine + Base (Fast, Risk of Racemization) ActiveEster->AmideProduct Amine (Controlled, High Cost) MixedAnhydride->AmideProduct Amine (Clean Workup)

Caption: Comparative activation pathways showing the trade-off between reactivity (Red) and process control/green chemistry (Green).

Comparative Module B: Cross-Coupling Strategies

Beyond the carbonyl, benzoic acid derivatives are precursors for biaryl synthesis. The traditional Suzuki-Miyaura coupling uses aryl halides, but modern Decarboxylative and Decarbonylative methods allow the use of the carboxylic acid itself (or its chloride) as a pseudohalide.

Method Selection Guide
Reaction TypeSubstrateCoupling PartnerCatalyst SystemAdvantageLimitation
Traditional Suzuki Halobenzoic AcidBoronic AcidPd(PPh3)4Robust, predictable.Requires pre-functionalization (Halogenation).
Decarboxylative Benzoic Acid Aryl HalidePd/Ag or Pd/CuUses abundant acids directly.High temp (>120°C) often required; limited scope.
Decarbonylative Benzoyl Chloride Boronic AcidPd(OAc)2 / PhosphineRedox-neutral; high atom economy.Loss of Carbonyl (CO extrusion).
Electronic Effects on Catalyst Turnover
  • Electron-Withdrawing Groups (EWG): Substituents like -NO2 or -CF3 on the benzoic acid core generally accelerate decarboxylative coupling by stabilizing the transition state of the decarboxylation step.

  • Electron-Donating Groups (EDG): Groups like -OMe can deactivate the ring toward oxidative addition in decarbonylative pathways, often requiring electron-rich ligands (e.g., bulky phosphines) to facilitate the cycle.

Experimental Protocols

These protocols are designed to be self-validating. If the visual cues (color change, precipitate) do not occur, stop and check reagent quality.

Protocol A: High-Fidelity Amidation using T3P (Green Method)

Target: Synthesis of N-Benzyl-4-nitrobenzamide. Rationale: T3P is selected to demonstrate clean workup without column chromatography.

  • Setup: To a 50 mL round-bottom flask, add 4-nitrobenzoic acid (1.0 equiv, 5.0 mmol) and Ethyl Acetate (15 mL).

  • Base Addition: Add Pyridine or DIPEA (2.5 equiv). Observation: The solution should remain clear.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C. Stir for 10 minutes.

  • Coupling: Add Benzylamine (1.1 equiv). Remove ice bath and stir at 25°C for 2 hours.

    • Monitoring: TLC (50% EtOAc/Hexane) should show disappearance of acid (Rf ~0.1) and appearance of amide (Rf ~0.5).

  • Workup (The "T3P Advantage"):

    • Add water (10 mL). Separate layers.

    • Wash organic layer with 1M HCl (removes pyridine/amine), then sat. NaHCO3 (removes unreacted acid/T3P byproducts).

    • Dry over MgSO4 and concentrate.

  • Validation: Product should be a crystalline solid. Yield typically >90%.

Protocol B: Decarbonylative Suzuki Coupling

Target: Synthesis of 4-Methylbiphenyl from 4-Methylbenzoyl chloride. Rationale: Demonstrates the use of acid chlorides as aryl electrophiles (loss of CO).

  • Reagents: Charge a vial with 4-Methylbenzoyl chloride (1.0 equiv), Phenylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), and Na2CO3 (2.0 equiv).

  • Solvent: Add Toluene (anhydrous).

  • Reaction: Heat to 100°C for 12 hours under Argon.

    • Note: Gas evolution (CO) will be observed. Ensure proper venting.

  • Purification: Filter through a celite pad to remove Pd black. Concentrate and purify via silica flash chromatography.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[4] Organic Process Research & Development. [Link]

  • Gooßen, L. J., & Rodríguez, N. (2008).[5] Carboxylic Acids as Substrates in Homogeneous Catalysis. Angewandte Chemie International Edition. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • McKnelly, K. J., et al. (2020).[2] Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU. Journal of Organic Chemistry. [Link]

  • Szostak, M., et al. (2017). Decarbonylative Cross-Couplings of Esters and Amides. Accounts of Chemical Research. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal Protective Equipment (PPE) &amp; Handling Guide: 2-(5-Methylhexoxycarbonyl)benzoic acid

Executive Safety Summary 2-(5-Methylhexoxycarbonyl)benzoic acid (Synonym: Mono-isoheptyl phthalate) represents a specific class of phthalic acid monoesters.[1] Unlike neutral diesters (e.g., DEHP), this compound possesse...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-(5-Methylhexoxycarbonyl)benzoic acid (Synonym: Mono-isoheptyl phthalate) represents a specific class of phthalic acid monoesters.[1] Unlike neutral diesters (e.g., DEHP), this compound possesses a free carboxylic acid group, rendering it both an organic acid and a lipophilic agent .

Critical Hazard Profile:

  • Chemical Nature: Amphiphilic (Lipophilic alkyl chain + Hydrophilic acid group).[1] This facilitates rapid dermal absorption.[1]

  • Primary Risks: Severe eye irritation (Acidic), Skin irritation, and Potential Reproductive Toxicity (Class effect of phthalate monoesters).[1]

  • Operational Directive: Handle as a Category 2 Skin/Eye Irritant and Suspected Reproductive Toxin .[1]

Risk Assessment & PPE Selection Strategy

Rationalizing the choice of protection based on molecular interaction.[1]

The selection of PPE for this compound is governed by its ability to permeate standard laboratory materials and its acidic functionality.[1]

Hand Protection: The Permeation Barrier

Do not use Latex. Phthalate esters and organic acids degrade natural rubber latex, leading to rapid breakthrough.

PPE ComponentSpecificationScientific Rationale
Primary Glove Nitrile (High-Grade) Thickness:

0.11 mm (4-5 mil)
Nitrile offers superior resistance to organic acids and phthalate plasticizers compared to latex.[1]
Secondary Glove Nitrile (Long-cuff) Thickness:

0.15 mm (6 mil)
Double-gloving is mandatory for synthesis or neat handling.[1] The outer glove acts as a sacrificial layer against splashes.[1]
Breakthrough Change every 60 minutes Phthalate monoesters can slowly swell nitrile.[1] Regular changing prevents "silent permeation."[1]
Eye & Face Protection[1][2]
  • Standard: Chemical Splash Goggles (Indirect Vented).[1]

  • Contraindication: Safety glasses with side shields are insufficient for handling the neat acid.[1] The corrosive potential of the free carboxylic acid group requires a complete seal against vapors and micro-splashes.[1]

  • High-Volume Handling (>10g): Add a Face Shield over goggles to protect facial skin from acidic burns.[1]

Respiratory & Body Protection[1]
  • Inhalation: Handle exclusively in a Chemical Fume Hood .[1] If weighing powders outside a hood, use a P100/N95 Particulate Respirator .[1]

  • Body: Chemical-resistant lab coat (Poly-cotton blend is acceptable for minor amounts; Tyvek® apron recommended for bulk handling).[1]

Operational Workflow: The "Safe-Cycle"

This self-validating workflow ensures that PPE integrity is checked before, during, and after the experiment.[1]

PPE_Workflow Start Start: Risk Assessment Glove_Select 1. Select Nitrile Gloves (Check Thickness) Start->Glove_Select Visual_Check 2. Inflation Test (Check for Pinholes) Glove_Select->Visual_Check Visual_Check->Glove_Select Fail Donning 3. Donning (Tuck Cuffs) Visual_Check->Donning Pass Handling 4. Handling in Fume Hood (Sash at Safe Height) Donning->Handling Decon 5. Solvent Wipe Down (Ethanol/Acetone) Handling->Decon Doffing 6. Doffing Technique (Beak Method) Decon->Doffing Disposal 7. Waste Segregation Doffing->Disposal

Figure 1: The "Safe-Cycle" workflow emphasizes the Inflation Test (Step 2) as a critical stop-point to prevent exposure through micro-defects in manufacturing.

Step-by-Step Handling Protocols

Pre-Operational Check (The "Inflation Test")

Before handling 2-(5-Methylhexoxycarbonyl)benzoic acid, validate your glove integrity:

  • Select Nitrile gloves.[1][2][3][4]

  • Traps air inside the glove by rolling the cuff.[1]

  • Squeeze the inflated glove.[1] If it deflates, discard it.

  • Why? Organic acids cause chemical burns through invisible pinholes.[1] This step eliminates mechanical failure risks [1].[1]

Handling & Synthesis[1]
  • Engineering Control: Place all balances and reaction vessels inside a certified fume hood.

  • Weighing: If the substance is a solid/powder, use an anti-static gun to prevent dispersal.[1] Phthalate monoesters can be "sticky" or electrostatic.[1]

  • Solvent Interaction: If dissolving in organic solvents (DCM, Ethyl Acetate), be aware that the solvent acts as a vehicle carrier , increasing the rate of skin absorption if a spill occurs.

Emergency Response (Spill/Exposure)
ScenarioImmediate ActionSecondary Action
Skin Contact Wash immediately with soap and lukewarm water for 15 mins.[1]Do not use organic solvents (ethanol) to wash skin; this drives the chemical deeper.[1]
Eye Contact Flush with eyewash station for 15 minutes .[1]Hold eyelids open. Seek medical attention immediately (Acidic injury risk).[1][5]
Spill (<100ml) Cover with Sodium Bicarbonate or Acid Neutralizer.[1]Wait for effervescence to stop. Sweep into hazardous waste.[1]

Waste Disposal & Decontamination

Disposal must follow the chemical nature of the substance (Organic Acid).[1]

  • Segregation: Dispose of as Halogen-Free Organic Acid Waste . Do not mix with strong oxidizers (e.g., Nitric Acid) to prevent exothermic reactions.[1]

  • Container: High-Density Polyethylene (HDPE) or Glass containers are suitable.[1]

  • Labeling: Clearly label as "Contains Phthalate Monoester - Irritant/Acidic."[1]

  • Glassware Cleaning:

    • Rinse 1: Acetone (Collect in Organic Waste).[1]

    • Rinse 2: 1M NaOH (Converts the acid to a water-soluble salt).[1]

    • Rinse 3: Water.[1][5]

References

  • Shield Scientific. (2025).[1] Chemical Resistance Guide: Permeation and Degradation Data.[1][4] Shield Scientific.[1][4] Link

  • PubChem. (2025).[6] Monohexyl Phthalate (Analogous Structure) Safety Summary.[1] National Library of Medicine.[1] Link[1]

  • Merck Millipore. (2025). Safety Data Sheet: Benzoic Acid Derivatives.[1] Merck Group.[1][7] Link[1]

  • Gloves By Web. (2025). Chemical Resistance Chart for Organic Acids.Link

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: Mono(2-ethylhexyl) phthalate (Read-Across Standard).[1]Link[1]

Sources

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